3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZNSNPSQJFTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676500 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655255-06-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a Boc-protected amine on the furan scaffold makes this molecule a valuable building block for the synthesis of complex pharmaceutical agents. This document will delve into the intricacies of its molecular architecture, the synergistic interplay of its functional groups, and the foundational principles guiding its synthesis and characterization. While specific, publicly available experimental spectroscopic data for this exact molecule is limited, this guide will leverage established principles of organic chemistry and data from analogous structures to provide a robust theoretical and practical framework for researchers.
Introduction: The Strategic Importance of Substituted Furans
Furan-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The furan ring system, an aromatic five-membered heterocycle containing oxygen, serves as a versatile template for the development of drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of an amino group, protected by the acid-labile tert-butoxycarbonyl (Boc) group, at the 3-position of the furan-2-carboxylic acid core, creates a trifunctional molecule with significant potential for further chemical elaboration. The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. This strategic protection allows for selective reactions at other positions of the molecule, enabling the construction of complex molecular architectures.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a furan ring substituted with a carboxylic acid group at the 2-position and a Boc-protected amino group at the 3-position.
Key Structural Features:
-
Furan Ring: An aromatic heterocycle that contributes to the overall planarity and electronic properties of the molecule.
-
Carboxylic Acid Group: An acidic functional group that can participate in hydrogen bonding and salt formation, influencing the molecule's solubility and pharmacokinetic properties.
-
Boc-Protected Amino Group: A carbamate functional group that renders the amino group nucleophilically inactive under many conditions, thereby directing the reactivity of the molecule. The bulky tert-butyl group also imparts specific steric properties.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 886365-15-9 | [4] |
| Molecular Formula | C₁₀H₁₃NO₅ | [4] |
| Molecular Weight | 227.21 g/mol | [4] |
| Appearance | Solid (predicted) | [4] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization (Theoretical Framework)
A comprehensive understanding of the molecular structure of this compound requires detailed spectroscopic analysis. Although specific experimental spectra for this compound are not widely published, we can predict the expected spectroscopic signatures based on the constituent functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Furan Protons: The two protons on the furan ring are expected to appear as distinct signals in the aromatic region, likely between 6.0 and 8.0 ppm. Their chemical shifts and coupling constants will be influenced by the electronic effects of the carboxylic acid and the Boc-amino substituents.
-
NH Proton: The proton of the carbamate nitrogen is expected to appear as a singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the range of 7.0-9.0 ppm.
-
tert-Butyl Protons: A characteristic sharp singlet integrating to nine protons will be observed in the upfield region, typically around 1.5 ppm, corresponding to the magnetically equivalent methyl groups of the Boc protecting group.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal may be exchangeable with D₂O.
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region (150-180 ppm). The carboxylic acid carbonyl will likely be at the lower end of this range, while the carbamate carbonyl of the Boc group will be at the higher end.
-
Furan Carbons: Four signals corresponding to the carbons of the furan ring are expected in the aromatic region (approximately 100-160 ppm). The carbons directly attached to the substituents (C2 and C3) will have distinct chemical shifts from the other two furan carbons.
-
Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will give rise to two signals. The quaternary carbon will appear around 80 ppm, and the methyl carbons will be observed in the upfield region, typically around 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
N-H Stretch (Carbamate): A sharp to moderately broad absorption is anticipated around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate.
-
C=O Stretch (Carboxylic Acid and Carbamate): Two distinct and strong carbonyl stretching bands are expected between 1680 and 1760 cm⁻¹. The carboxylic acid carbonyl will likely appear around 1700-1725 cm⁻¹, while the carbamate carbonyl will be at a slightly higher frequency, typically 1720-1740 cm⁻¹.
-
C-O Stretch: Strong C-O stretching vibrations from the carboxylic acid and the ester component of the carbamate will be visible in the 1200-1300 cm⁻¹ region.
-
Furan Ring Vibrations: Characteristic C-H and C=C stretching and bending vibrations for the furan ring will be present.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 227 would be expected. Key fragmentation patterns would likely involve:
-
Loss of the tert-Butyl Group: A prominent fragment at [M-57]⁺ resulting from the loss of the tert-butyl cation.
-
Loss of CO₂: Decarboxylation of the carboxylic acid could lead to a fragment at [M-44]⁺.
-
Loss of the Boc Group: Cleavage of the entire Boc group could also be a significant fragmentation pathway.
Synthesis Strategy: A Conceptual Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a logical synthetic route can be proposed based on established organic chemistry principles. The most plausible approach involves the synthesis of a 3-aminofuran-2-carboxylate ester, followed by Boc protection of the amino group and subsequent hydrolysis of the ester to the carboxylic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target molecule.
Step-by-Step Methodological Considerations
Step 1: Synthesis of Ethyl 3-Aminofuran-2-carboxylate
A plausible route to the core 3-aminofuran-2-carboxylate scaffold involves the reaction of ethyl glycolate with a suitable β-ketonitrile in the presence of a base. This type of cyclization reaction is a known method for the formation of substituted furans.
Step 2: Boc Protection of the Amino Group
The resulting 3-aminofuran-2-carboxylate ester can then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This is a standard and high-yielding procedure for the introduction of the Boc protecting group onto an amino functionality.[5]
Step 3: Hydrolysis of the Ester
The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the Boc-protected ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) will yield the desired this compound.
Applications in Drug Discovery and Development
The title compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—the furan ring, the carboxylic acid, and the protected amine—allows for a variety of chemical transformations.
-
Peptide Synthesis: The carboxylic acid can be coupled with amines to form amide bonds, while the Boc-protected amine can be deprotected to reveal a free amine for further elongation of a peptide chain.
-
Heterocyclic Chemistry: The furan ring can undergo various transformations, and the substituents can be modified to explore structure-activity relationships (SAR) in drug discovery programs.
-
Scaffold for Library Synthesis: The molecule can serve as a starting point for the creation of a library of diverse compounds for high-throughput screening.
Conclusion
This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its molecular structure, featuring a furan core with orthogonal protecting and reactive groups, makes it an ideal building block for the synthesis of novel compounds with potential biological activity. While a comprehensive experimental characterization is not widely available in the public domain, this guide has provided a robust theoretical framework for understanding its molecular structure, spectroscopic properties, and a logical synthetic approach. Further research and publication of detailed experimental data for this compound would be a valuable contribution to the scientific community.
References
A Technical Guide to 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid (CAS 655255-06-4): Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction and Strategic Overview
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure uniquely combines three key chemical features on a single scaffold: a furan core, a carboxylic acid, and a tert-Butoxycarbonyl (Boc)-protected amine. The furan ring serves as a versatile bioisostere for phenyl or thiophene rings, often modulating pharmacokinetic properties and target engagement. The orthogonal reactivity of the carboxylic acid and the protected amine provides a robust platform for combinatorial library synthesis and targeted derivatization.
This guide offers a senior application scientist's perspective on this molecule, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its physicochemical properties, propose a logical synthetic pathway, detail its core chemical transformations, and contextualize its utility in modern drug development programs.
Physicochemical and Spectroscopic Profile
The compound is typically supplied as a solid with at least 97% purity, requiring refrigerated storage conditions between 2-8°C to maintain its integrity.[1][2][3]
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 655255-06-4 | [1][4][5] |
| Molecular Formula | C₁₀H₁₃NO₅ | [1] |
| Molecular Weight | 227.21 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1][2] |
| Storage Temperature | 2-8°C | [2][3] |
| InChI Key | NBZNSNPSQJFTQF-UHFFFAOYSA-N | [1][2][3] |
Predicted Spectroscopic Characteristics
While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on the analysis of its constituent functional groups and data from analogous furan-2-carboxylic acid derivatives.[6][7][8]
-
¹H NMR: The spectrum is expected to show distinct signals for the two furan ring protons, typically in the aromatic region. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet far upfield. The N-H proton of the carbamate will likely be a broad singlet, and the carboxylic acid proton will be a very broad singlet significantly downfield (10-12 ppm), the signal for which would disappear upon a D₂O shake.[8]
-
¹³C NMR: The carbonyl carbons of the carboxylic acid and the Boc group are expected in the 160-180 ppm range.[8] The four carbons of the furan ring will appear in the aromatic region, and the quaternary and methyl carbons of the Boc group will be found upfield.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (approx. 1710 cm⁻¹), another C=O stretch from the Boc-carbamate (approx. 1690-1720 cm⁻¹), and an N-H stretch (approx. 3300-3400 cm⁻¹).[8]
| Feature | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Predicted IR Frequency (cm⁻¹) |
| Carboxylic Acid | ~10.0 - 12.0 (br s, 1H) | ~160 - 170 | ~2500 - 3300 (O-H, broad), ~1710 (C=O) |
| Boc Group | ~1.5 (s, 9H) | ~155 (C=O), ~80 (Quat. C), ~28 (CH₃) | ~1690 - 1720 (C=O) |
| Furan Ring | ~6.5 - 7.5 (d, 1H), ~7.5 - 8.0 (d, 1H) | ~110 - 150 | ~1500-1600 (C=C stretch) |
| Amine N-H | ~8.0 - 9.0 (br s, 1H) | - | ~3300 - 3400 |
Proposed Synthesis and Purification
The core logic is to begin with a commercially available, appropriately substituted furan, perform a regioselective functionalization to install the carboxylic acid, and finally introduce the protected amino group.
Detailed Hypothetical Protocol
Step 1: Synthesis of 3-Bromofuran-2-carboxylic acid
-
Rationale: Start with 3-bromofuran. The bromine atom serves as a handle for future functionalization and directs the initial C2-lithiation.
-
Procedure: Dissolve 3-bromofuran (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour. The lithium-halogen exchange is highly regioselective for the C2 position.
-
Bubble dry CO₂ gas through the solution for 2 hours or add crushed dry ice. The lithiated intermediate will trap the CO₂ to form the carboxylate salt.
-
Allow the reaction to warm to room temperature, then quench with 1M HCl until the pH is ~2.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude 3-bromofuran-2-carboxylic acid.
Step 2: Synthesis of this compound
-
Rationale: This step involves a copper-catalyzed N-arylation (Buchwald-Hartwig amination) of the aryl bromide with a Boc-protected nitrogen source, followed by saponification.
-
Procedure: To a solution of 3-bromofuran-2-carboxylic acid methyl ester (prepared by esterification of the acid from Step 1, 1.0 eq) in toluene, add tert-butyl carbamate (1.5 eq), a palladium catalyst like Pd₂(dba)₃ (0.05 eq), a suitable ligand such as XPhos (0.1 eq), and a base like K₂CO₃ (2.5 eq).
-
Self-Validation: The choice of a bulky phosphine ligand (XPhos) is critical for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for electron-rich heterocyclic substrates.
-
Degas the mixture and heat to reflux (approx. 110°C) for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool the reaction, filter through celite, and concentrate. Purify the resulting ester by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Dissolve the purified ester in a THF/water mixture and add LiOH (2.0 eq). Stir at room temperature until saponification is complete.
-
Acidify with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product, this compound.
Chemical Reactivity and Synthetic Utility
The value of this molecule lies in the predictable and differential reactivity of its functional groups. It serves as a "hub" from which diverse chemical structures can be accessed.
-
Boc-Group Deprotection: The Boc group is a robust protecting group that is stable to a wide range of conditions but can be cleanly removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature efficiently cleaves the carbamate to reveal the primary amine (3-aminofuran-2-carboxylic acid).[11] This free amine is a potent nucleophile, ready for subsequent acylation, alkylation, or sulfonylation reactions.
-
Carboxylic Acid Activation and Coupling: The carboxylic acid is a versatile handle for forming amide bonds, which are central to peptide and small molecule drug structures. Standard peptide coupling reagents like HATU, HOBt/EDC, or PyBOP can activate the carboxyl group, facilitating its reaction with a primary or secondary amine to form the corresponding amide. This reaction is the cornerstone of library synthesis using this scaffold.
-
Relative Reactivity: In the landscape of carboxylic acid derivatives, the free carboxylic acid is moderately reactive.[12] Activation is required for it to react with neutral nucleophiles like amines. The Boc-protected amine is unreactive under these conditions, demonstrating the orthogonal nature of the molecule's functional groups, which is a critical principle for efficient and clean multi-step synthesis.
Applications in Drug Discovery
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[13] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[14][15]
-
Scaffold-Based Drug Design: this compound provides a rigid core upon which chemical diversity can be systematically built. By deprotecting the amine and coupling various carboxylic acids, or by activating the carboxylic acid and coupling a library of amines, researchers can rapidly generate hundreds of distinct molecules.
-
Bioisosteric Replacement: The furan ring is often used as a bioisostere for a benzene ring. It has a similar size and aromaticity but possesses a different electronic distribution and a hydrogen bond accepting oxygen atom, which can lead to altered target binding, improved solubility, or modified metabolic profiles.
-
Fragment-Based Discovery: This molecule can be considered an elaborate fragment. Its derivatization allows for "fragment growing" or "fragment linking" strategies to develop higher affinity ligands for biological targets.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential.
-
Hazard Profile: The compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[2][3] For long-term storage, an inert atmosphere (e.g., argon) is recommended to prevent degradation.
References
- 1. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | CymitQuimica [cymitquimica.com]
- 2. This compound | 655255-06-4 [sigmaaldrich.com]
- 3. This compound | 655255-06-4 [sigmaaldrich.com]
- 4. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | 655255-06-4 [chemicalbook.com]
- 5. CAS#:655255-06-4 | this compound | Chemsrc [chemsrc.com]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Characterization of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Abstract
Introduction and Molecular Overview
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is a synthetic building block that incorporates a furan scaffold, a common motif in medicinal chemistry, with a protected amino acid functionality. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, preventing unwanted side reactions and allowing for controlled, site-specific modifications in complex syntheses. Accurate structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of final target molecules.
Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide will deconstruct the expected spectroscopic signature of the target compound by examining its constituent parts: the furan ring, the carboxylic acid, the carbamate (Boc group), and the tert-butyl group.
Molecular Structure and Functional Groups
The molecule's structure dictates its spectroscopic properties. Understanding the electronic environment of each atom is the first step in predicting and interpreting spectral data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict the signals for both ¹H and ¹³C nuclei.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded, acidic, and subject to hydrogen bonding and exchange, resulting in a broad signal that may disappear upon a D₂O shake.[1][2][3] |
| Furan H-5 | ~7.5 - 7.9 | Doublet | 1H | This proton is adjacent to the furan oxygen and is expected to be the most deshielded of the ring protons. It will be coupled to H-4.[4][5] |
| Furan H-4 | ~6.5 - 6.8 | Doublet | 1H | Coupled to H-5, this proton appears further upfield. The exact position is influenced by the electron-donating amino group at C3.[4][5] |
| -NH- | ~7.0 - 8.5 | Broad Singlet | 1H | The amide proton signal is often broad due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| -C(CH₃)₃ | ~1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, a hallmark of the Boc-protecting group.[6][7] |
Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but the carboxylic acid proton may exchange too rapidly to be observed. A more polar, aprotic solvent like DMSO-d₆ is often preferred as it slows the exchange of acidic protons (NH and COOH), allowing for their definitive observation through hydrogen bonding with the solvent.[8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Validation (D₂O Shake): To confirm the -COOH and -NH signals, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons should diminish or disappear.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key building block in medicinal chemistry and organic synthesis. The document synthesizes theoretical principles with practical, field-proven methodologies for handling and characterization. The dual functionality of a hydrophilic carboxylic acid and a lipophilic Boc-protecting group results in a nuanced solubility profile, with high solubility in polar aprotic organic solvents and basic aqueous solutions, but limited solubility in water and nonpolar solvents. The compound's stability is primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, which is readily cleaved under acidic conditions but remains robust in neutral to basic media. The furan scaffold introduces potential photosensitivity, a critical consideration for storage and handling. This guide provides detailed experimental protocols for both solubility assessment and stability testing, enabling researchers to optimize reaction conditions, formulation development, and storage protocols to ensure the integrity of this valuable reagent.
Introduction
This compound is a heterocyclic amino acid derivative that serves as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure incorporates three key features: a furan ring, a common scaffold in biologically active molecules; a carboxylic acid, providing a handle for amide bond formation; and a tert-butoxycarbonyl (Boc) protecting group.
The Boc group is a cornerstone of modern organic chemistry, prized for its stability under a wide range of basic and nucleophilic conditions while allowing for facile, selective removal under mild acid treatment.[1][2] This orthogonality is crucial in multi-step syntheses, particularly in peptide chemistry and the development of novel therapeutics.[3] Understanding the interplay between the polar furan-carboxylic acid moiety and the nonpolar, bulky Boc group is paramount to predicting and controlling the molecule's behavior in various experimental settings.
This guide aims to provide an in-depth, practical overview of the solubility and stability characteristics of this compound. By explaining the causality behind its physicochemical properties and providing validated experimental workflows, this document serves as an essential resource for scientists working with this and structurally related molecules.
Chemical and Physical Properties
A summary of the key identifying and physical properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-2-furoic acid | [4] |
| CAS Number | 655255-06-4 | [4][5] |
| Molecular Formula | C₁₀H₁₃NO₅ | [4] |
| Molecular Weight | 227.21 g/mol | N/A |
| Appearance | White to off-white crystalline powder (typical) | [3] |
| Storage Temperature | 2-8°C | [4] |
Solubility Profile
The solubility of this compound is governed by the balance between its polar carboxylic acid group and its hydrophobic Boc group and furan ring.[3] This duality leads to variable solubility depending on the nature of the solvent.
Theoretical Solubility and Data
-
Organic Solvents : The presence of the bulky, nonpolar Boc group enhances lipophilicity, generally conferring good solubility in common polar aprotic organic solvents.[3][6]
-
Aqueous Solvents : As a carboxylic acid, its solubility in neutral water is expected to be poor due to the hydrophobic protecting group.[3] However, in basic aqueous solutions (e.g., NaOH, NaHCO₃), it readily deprotonates to form a water-soluble carboxylate salt.[7]
The following table summarizes the expected solubility based on general principles for Boc-protected amino acids and carboxylic acids.[1][3][6][8]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethyl Acetate | High | The polar carbamate and carboxylic acid interact well, while the Boc group enhances overall solubility.[6] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but the hydrophobic character of the Boc group can limit miscibility.[6] |
| Nonpolar | Hexane, Petroleum Ether | Insoluble | The overall polarity of the molecule is too high for dissolution in nonpolar solvents.[8] |
| Aqueous (Neutral) | Water (pH ~7) | Poor / Insoluble | The hydrophobic Boc group dominates, leading to poor water solubility.[3] |
| Aqueous (Basic) | 5% aq. NaHCO₃, 5% aq. NaOH | Soluble | The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[7][9] |
| Aqueous (Acidic) | 5% aq. HCl | Insoluble | The carboxylic acid remains protonated and the compound is insoluble. Note: Prolonged exposure may lead to deprotection. |
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a systematic method to determine the qualitative solubility of the compound in various solvents.[9][10]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Dichloromethane, Methanol, Hexane
-
Spatula
Procedure:
-
Preparation : Add ~25 mg of the compound to a clean, dry test tube.
-
Solvent Addition : Add 0.5 mL of the selected solvent to the test tube.
-
Mixing : Vigorously mix the contents using a vortex mixer or by tapping the tube for 60 seconds.[7]
-
Observation : Visually inspect the solution.
-
Soluble : The solid has completely disappeared, forming a clear solution.
-
Sparingly Soluble / Insoluble : Solid material remains visible.
-
-
Record : Document the observations for each solvent tested.
-
Confirmation for Basic Solvents : For the test tube containing 5% NaOH where the compound dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[9]
Caption: Workflow for Qualitative Solubility Testing.
Stability Profile
The chemical stability of a compound is its capacity to retain its molecular integrity under various environmental conditions.[11] For this compound, the key considerations are pH, temperature, and light exposure.
pH and Chemical Stability
The most significant chemical liability of this molecule is the Boc protecting group.
-
Acidic Conditions : The Boc group is designed to be labile under mild acidic conditions.[6] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. Reagents like trifluoroacetic acid (TFA) in DCM can cause rapid deprotection at room temperature.[6] Even exposure to cold 1N hydrochloric acid can lead to cleavage.[8]
-
Neutral and Basic Conditions : The Boc group is highly stable in neutral and basic media and is resistant to hydrolysis by bases and attack by most nucleophiles.[1][2] This stability is a key feature of its use as a protecting group.[12]
Caption: Primary Degradation Pathway: Acid-Catalyzed Boc-Deprotection.
Thermal Stability
The Boc group exhibits good thermal stability under typical laboratory conditions. While it is stable at physiological temperatures (e.g., 37°C), thermolytic cleavage can occur at high temperatures, often well above 100°C, and can be performed under solvent-free or continuous flow conditions.[13][14][15] The recommended storage at 2-8°C suggests that long-term stability at room temperature may be suboptimal, likely to prevent slow degradation over time.[4]
Photostability
Furan-containing compounds can be susceptible to photodegradation.[16] Furan rings with conjugated systems can undergo [2+2] cycloaddition reactions or trans-cis isomerization upon exposure to UV light.[17][18] While the specific photostability of this compound is not documented, it is prudent to assume potential photosensitivity. To ensure compound integrity, it should be stored protected from light.
Experimental Protocol: General Stability Study
This protocol outlines a foundational stability study based on ICH guidelines to assess the compound's integrity over time under various conditions.[19][20]
Materials:
-
High-purity this compound
-
Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Amber vials with inert caps
-
Analytical instrumentation (e.g., HPLC with UV detector, LC-MS)
Procedure:
-
Initial Analysis (T=0) : Perform a complete analysis of a reference sample to determine its initial purity and characterize any existing impurities. This includes appearance, assay, and degradation product profile.
-
Sample Preparation : Accurately weigh samples into amber vials. Prepare multiple vials for each storage condition and time point.
-
Storage : Place the vials in calibrated stability chambers set to desired conditions (e.g., long-term: 5°C; accelerated: 25°C/60% RH; stressed: 40°C/75% RH).[19] A photostability study should also be conducted by exposing the sample to a controlled light source.
-
Time Point Testing : At predetermined intervals (e.g., 0, 1, 3, 6 months), remove samples from each storage condition.
-
Analysis : Analyze the samples using a validated stability-indicating analytical method (typically HPLC).[11] Compare the results to the T=0 data, focusing on:
-
Assay : A decrease in the concentration of the parent compound.
-
Degradation Products : The appearance of new peaks or the increase in existing impurity peaks.
-
Appearance : Any change in color or physical form.
-
-
Data Evaluation : Evaluate the data to determine the rate of degradation and identify the primary degradation products. This information is used to establish a recommended shelf-life and storage conditions.[21]
Caption: High-Level Workflow for a Pharmaceutical Stability Study.
Conclusion
This compound is a compound with a predictable yet nuanced physicochemical profile. Its solubility is highest in polar aprotic organic solvents and basic aqueous solutions, a direct consequence of its molecular structure. The compound's stability is robust under neutral and basic conditions, but it is inherently sensitive to acid, which will readily cleave the Boc protecting group. Furthermore, the furan moiety necessitates protection from light to prevent potential photodegradation. For optimal preservation of its quality and purity, the compound should be stored in a tightly sealed, light-protected container at the recommended temperature of 2-8°C. Adherence to these guidelines and utilization of the provided protocols will ensure its successful application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Amino Acids Supplier [cds-bsx.com]
- 4. This compound | 655255-06-4 [sigmaaldrich.com]
- 5. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | 655255-06-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.ws [chem.ws]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. iipseries.org [iipseries.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. japsonline.com [japsonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. www3.paho.org [www3.paho.org]
Introduction: The Versatility of the Furan Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Furan-2-Carboxylic Acid Derivatives
Furan-2-carboxylic acid, a simple five-membered heterocyclic compound, serves as a foundational scaffold for a vast and diverse array of derivatives that have captured significant interest in medicinal chemistry.[1][2] The inherent aromaticity and the presence of an oxygen heteroatom, coupled with the reactivity of the carboxylic acid group, make it a privileged starting point for chemical modification. This versatility allows for the synthesis of molecules with finely-tuned steric and electronic properties, capable of interacting with a wide range of biological targets.[3] Consequently, furan-2-carboxylic acid derivatives have emerged as promising candidates in the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[2][4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key biological activities of these derivatives. It delves into their mechanisms of action, presents quantitative data from preclinical studies, and offers detailed, field-proven experimental protocols for their evaluation. The narrative is structured to provide not just data, but also a causal understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.
Core Biological Activities and Mechanisms of Action
The furan nucleus is a cornerstone in many biologically active compounds, acting as a versatile pharmacophore that can be tailored to target various pathological processes.[2][6]
Antimicrobial and Antibiofilm Activity
Furan derivatives have long been recognized for their potent antimicrobial properties against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][7] The well-known nitrofuran antibiotics, such as nitrofurantoin, leverage the furan ring as a central scaffold for their antibacterial action.[8]
Mechanism of Action: The antimicrobial efficacy of many furan derivatives is attributed to their ability to disrupt essential cellular processes. For instance, nitrofurans are activated by bacterial reductases to form reactive intermediates that damage bacterial DNA and ribosomal proteins.[3] More recent research has uncovered nuanced mechanisms. Certain furan-2-carboxamides have demonstrated significant antibiofilm activity against Pseudomonas aeruginosa.[9] These compounds are believed to act as anti-quorum sensing agents, interfering with the bacterial communication systems that regulate virulence factors and biofilm formation, potentially by targeting receptors like LasR.[9] Studies have also shown that furan fatty acids can act as inhibitors of microbial growth, with demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]
Quantitative Data Summary: Antimicrobial Activity
| Derivative Class/Compound | Target Organism | Activity Metric (MIC) | Reference |
| 3-(Furan-2-yl)propenoic acid derivatives | Candida albicans | 64 µg/mL | [10] |
| 3-(Furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | 128 µg/mL | [10] |
| 3-Aryl-3(furan-2-yl) propanoic acid | Escherichia coli | 64 µg/mL | [11] |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus subtilis, E. coli | 250 µg/mL | [12][13] |
| Carbamothioyl-furan-2-carboxamide derivative (4f) | Bacillus cereus | 230 µg/mL | [14] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound. Its self-validating nature comes from the inclusion of positive (known antibiotic) and negative (no compound) controls, ensuring the assay is performing as expected.
-
Preparation of Stock Solution: Dissolve the test furan derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) in an appropriate broth (e.g., Mueller-Hinton Broth - MHB). Adjust the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL.[10]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution in MHB to achieve a range of desired concentrations.[4]
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.[10] Include a positive control well (broth + inoculum + standard antibiotic like Gentamicin) and a negative/sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
Result Interpretation: The MIC is the lowest concentration of the furan derivative at which no visible growth of the microorganism is observed.[4][10]
Workflow for Antimicrobial Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biojournals.us [biojournals.us]
- 8. chempoint.com [chempoint.com]
- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijabbr.com [ijabbr.com]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Furan Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a chemical versatility and biological promiscuity that have cemented its status as a privileged scaffold in drug design. Found in a wide array of natural products and synthetic pharmaceuticals, the furan moiety imparts unique physicochemical and electronic properties to molecules, often enhancing their pharmacokinetic and pharmacodynamic profiles.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted role of the furan ring in medicinal chemistry, from its fundamental properties to its application in targeted therapies and the associated metabolic considerations.
Physicochemical Properties and Electronic Nature of the Furan Ring
The furan ring is a planar, aromatic system conforming to Hückel's rule with 6 π-electrons.[3] One of the oxygen's lone pairs participates in the delocalized π-system, which is crucial for its aromaticity.[4] However, the resonance energy of furan (16-18 kcal/mol) is significantly lower than that of benzene (~36 kcal/mol), indicating a less pronounced aromatic character.[3] This modest aromaticity is a key determinant of its reactivity, rendering it more susceptible to both electrophilic substitution and cycloaddition reactions than its carbocyclic counterpart.[3][5]
The presence of the electronegative oxygen atom polarizes the ring, creating a dipole moment and influencing its interactions with biological targets. The oxygen atom can also act as a hydrogen bond acceptor, a critical feature for molecular recognition at receptor binding sites.[1]
| Property | Value/Description | Source(s) |
| Molecular Formula | C₄H₄O | [6] |
| Molar Mass | 68.07 g/mol | [6] |
| Appearance | Colorless, volatile liquid | [6] |
| Boiling Point | 31.3 °C | [6] |
| Resonance Energy | ~16-18 kcal/mol | [3] |
| Aromaticity | Modest, less than benzene but aromatic | [3][6] |
| Reactivity | Susceptible to electrophilic substitution and cycloaddition | [3][5] |
The Furan Ring as a Bioisostere
In medicinal chemistry, the concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with comparable biological activity, is a powerful tool. The furan ring is frequently employed as a bioisostere for the phenyl ring and other aromatic systems like thiophene.[1][7] This substitution can offer several advantages:
-
Modulation of Physicochemical Properties: Replacing a phenyl ring with a furan ring can alter a molecule's polarity, solubility, and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Improved Metabolic Stability: The furan ring can be more resistant to certain metabolic transformations compared to a phenyl ring, potentially leading to a longer half-life and improved bioavailability.
-
Enhanced Receptor Interactions: The unique electronic distribution and hydrogen bonding capability of the furan ring can lead to more favorable interactions with the target receptor, resulting in increased potency and selectivity.[1]
A classic example of this is the development of the H2 receptor antagonist ranitidine , where the imidazole ring of cimetidine was replaced with a furan moiety, leading to a compound with a better side-effect profile and longer duration of action.
Synthesis of Furan-Containing Scaffolds
The construction of the furan ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of substituted furans.
Paal-Knorr Furan Synthesis
This is one of the most common methods for synthesizing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[8][9]
Experimental Protocol: General Procedure for Paal-Knorr Furan Synthesis
-
Dissolution: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent.
-
Purification: Purify the crude product by distillation or column chromatography.
Feist-Benary Furan Synthesis
This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine or ammonia.[10][11]
Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis
-
Mixing Reactants: Combine the α-halo ketone and the β-dicarbonyl compound in a suitable solvent (e.g., ethanol, pyridine).
-
Base Addition: Add the base to the reaction mixture.
-
Heating: Heat the mixture to reflux for several hours until the reaction is complete.
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and purify the product by distillation or chromatography.
The Furan Ring in Diverse Therapeutic Areas
The furan scaffold is a recurring motif in drugs across a wide spectrum of therapeutic indications, a testament to its favorable pharmacological properties.[1]
Anticancer Agents
Numerous furan-containing compounds have demonstrated potent anticancer activity.[2] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways or cellular processes. For instance, certain furan-based chalcones have been shown to exhibit significant antiproliferative effects.[12][13]
Structure-Activity Relationship (SAR) of Furan-Fused Chalcones:
Studies have shown that the fusion of a furan ring to the A-ring of a chalcone can significantly enhance its antiproliferative activity.[13] The position of substituents on both the furan and the other aromatic ring plays a crucial role in determining the potency.
| Compound | Furan Ring Position | IC₅₀ (µM) against HL-60 cells | Source |
| 2',4'-dihydroxychalcone | N/A | 305 | [13] |
| Furan-fused chalcone (linear) | Fused to A-ring | 70.8 | [13] |
| Furan-fused chalcone (bent) | Fused to A-ring | 20.9 | [13] |
Antimicrobial Agents
Furan derivatives have a long history as effective antimicrobial agents. A prominent example is nitrofurantoin , a synthetic nitrofuran derivative used in the treatment of urinary tract infections. The antimicrobial activity of nitrofurans is attributed to the reduction of the nitro group by bacterial reductases to form highly reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1]
The furan ring in these compounds acts as a scaffold and is essential for their electron-transfer properties.[1] Various other furan derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[14][15]
Anti-inflammatory Drugs
The furan moiety is also present in several anti-inflammatory agents. Some furan derivatives have been found to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[16][17] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Metabolic Fate and Toxicological Considerations of Furan-Containing Compounds
While the furan ring is a valuable component of many therapeutic agents, it is not without its metabolic liabilities. The in vivo oxidation of the furan ring, primarily mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[18]
Metabolic Activation Pathway
The P450-catalyzed oxidation of the furan ring typically proceeds through an epoxide intermediate, which can then rearrange to form a reactive α,β-unsaturated γ-dicarbonyl species, such as cis-2-butene-1,4-dial (BDA) from the parent furan.[18][19]
These reactive metabolites are electrophilic and can form covalent adducts with cellular nucleophiles, including proteins and DNA. This adduction can lead to cellular dysfunction, cytotoxicity, and, in some cases, carcinogenicity.[20][21]
Hepatotoxicity
A significant concern associated with some furan-containing compounds is their potential for hepatotoxicity.[22][23][24] The liver, being the primary site of drug metabolism, is particularly susceptible to damage from reactive metabolites. The formation of protein adducts in hepatocytes can disrupt cellular function and trigger an immune response, leading to liver injury.
It is crucial for medicinal chemists to be aware of this potential liability when designing furan-containing drug candidates. Strategies to mitigate this risk include the introduction of substituents that block the sites of metabolic oxidation or that electronically deactivate the furan ring.
Conclusion and Future Perspectives
The furan ring continues to be a highly valuable and frequently utilized scaffold in medicinal chemistry. Its unique combination of aromaticity, reactivity, and bioisosteric potential provides a rich platform for the design of novel therapeutic agents with diverse biological activities.[1][25] While the potential for metabolic activation and toxicity requires careful consideration, a thorough understanding of the structure-toxicity relationships can guide the design of safer and more effective furan-containing drugs.
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of functionalized furans, the exploration of furan derivatives as modulators of new and challenging biological targets, and the application of computational and predictive toxicology tools to better assess and mitigate the risks associated with furan metabolism. The enduring presence of the furan ring in the pharmacopeia is a clear indication of its profound and lasting impact on the field of drug discovery.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Furan as a versatile synthon [pubsapp.acs.org]
- 6. Furan - Wikipedia [en.wikipedia.org]
- 7. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Feist-Benary synthesis of furan [quimicaorganica.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. ijabbr.com [ijabbr.com]
- 15. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 16. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 21. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Furan-induced liver cell proliferation and apoptosis in female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. focusontoxpath.com [focusontoxpath.com]
- 25. Pharmacological activity of furan derivatives [wisdomlib.org]
An In-depth Technical Guide to the Synthesis and Application of Boc-Protected Amino Acids
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in modern synthetic organic chemistry, particularly in the assembly of peptides and other complex molecular architectures. Its widespread adoption is a direct consequence of its unique chemical properties: remarkable stability under a wide range of basic and nucleophilic conditions, contrasted with its clean, quantitative removal under moderately acidic conditions. This guide provides an in-depth examination of the theory and practice of using Boc-protected amino acids. We will explore the fundamental reaction mechanisms of Boc protection and deprotection, provide detailed, field-proven experimental protocols for both the synthesis of Boc-amino acids and their application in Solid-Phase Peptide Synthesis (SPPS), and discuss critical process considerations, including the mitigation of common side reactions through the strategic use of scavengers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust chemical tool with a high degree of precision and success.
Introduction: The Strategic Imperative for Amine Protection
In the intricate process of peptide synthesis, the goal is to form a specific sequence of amide bonds. An amino acid, however, possesses at least two reactive functional groups: the nucleophilic α-amino group and the electrophilic α-carboxyl group. Uncontrolled, these groups would react indiscriminately, leading to a statistical mixture of oligomers and polymers. The strategic use of "protecting groups" is the foundational principle that makes controlled, sequential synthesis possible.
A protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions. After the desired transformation is complete elsewhere in the molecule, the protecting group is removed to reveal the original functionality. The tert-butyloxycarbonyl (Boc) group, introduced by McKay and Albertson, became a pillar of peptide synthesis due to its ideal characteristics. It is easily introduced, robust during the peptide coupling step, and can be cleanly removed without compromising the integrity of the growing peptide chain.[1] This guide will focus on the Boc/Bzl strategy, where the temporary Nα-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by more acid-stable benzyl (Bzl)-based groups. This difference in acid lability is the key to its successful application.[2]
The Chemistry of the Boc Group
Mechanism of Boc Protection
The most common and efficient method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), under basic conditions.[2] The mechanism is a straightforward nucleophilic acyl substitution.
-
Deprotonation: A base (e.g., NaOH, Na₂CO₃, or an organic base like triethylamine) deprotonates the α-amino group of the amino acid, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of the amino nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.
-
Decomposition: The unstable tert-butyl carbonate anion readily picks up a proton and then decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3]
The evolution of CO₂ gas is a key indicator that the reaction is proceeding and serves as a powerful thermodynamic driving force, often resulting in high yields of the N-Boc-protected amino acid.[3]
Mechanism of Acid-Catalyzed Deprotection
The defining feature of the Boc group is its lability under moderately acidic conditions, most commonly using trifluoroacetic acid (TFA).[1] This deprotection proceeds through a stable tertiary carbocation intermediate.
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc carbamate.
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a resonance-stabilized carbamic acid and a highly stable tert-butyl cation.
-
Fragmentation: The tert-butyl cation is volatile and typically fragments into isobutylene gas.
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, losing carbon dioxide to liberate the free α-amino group as its ammonium salt (e.g., trifluoroacetate salt).[4]
The generation of gaseous byproducts (isobutylene and CO₂) ensures that the deprotection reaction is irreversible and proceeds to completion.
Synthesis and Characterization of Boc-Amino Acids
While a vast library of Boc-amino acids is commercially available, in-house synthesis may be required for novel or isotopically labeled analogues. The procedure is robust and generally high-yielding.
Experimental Protocol 1: Synthesis of N-Boc-L-Phenylalanine
This protocol is a representative example for the synthesis of a Boc-protected amino acid.
-
Dissolution: In a suitable reaction vessel, dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (sufficient to fully dissolve the amino acid).[1]
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the cold, stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC) (a typical mobile phase is 95:5:1 DCM/MeOH/Acetic Acid). The product spot should be visible by staining with ninhydrin (starting material) and permanganate (product).
-
Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Wash: Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O and tert-butanol.
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl or aqueous KHSO₄. The N-Boc-L-phenylalanine will precipitate as a white solid.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by crystallization if necessary.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy is a robust method for SPPS. The peptide is assembled on a solid support (resin), and each cycle of amino acid addition involves a series of discrete steps.[1]
The Boc-SPPS Cycle
A single cycle to add one amino acid to the growing peptide chain consists of the following steps:
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed.
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine.
-
Coupling: The next incoming Nα-Boc-protected amino acid is activated and coupled to the N-terminus.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
Experimental Protocol 2: Manual Boc-SPPS Cycle
This protocol details a single coupling cycle for a polystyrene-based resin (e.g., MBHA resin for a peptide amide) with a typical loading of 0.5 mmol/g. Volumes are per gram of resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM, 15 mL) for 30 minutes in a reaction vessel with agitation. Drain the solvent.
-
Nα-Boc Deprotection:
-
Washing:
-
Wash the resin with DCM (3 x 15 mL).
-
Wash with isopropanol (IPA) (2 x 15 mL) to help remove residual TFA.[2]
-
Wash with DCM (3 x 15 mL).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL/g). Agitate for 5 minutes and drain.[1]
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (3 x 15 mL).
-
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vessel, dissolve the incoming Nα-Boc-amino acid (3 eq) and HBTU (2.9 eq) in N,N-dimethylformamide (DMF, ~5 mL).
-
Add DIEA (6 eq) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion using the qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless) indicates a complete reaction.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 15 mL).
-
Wash with DCM (3 x 15 mL). The resin is now ready for the next cycle.
-
Note on In Situ Neutralization: To improve efficiency, especially for difficult sequences, the neutralization and coupling steps can be combined. In this method, the activated amino acid solution containing the coupling base (DIEA) is added directly to the washed, protonated peptide-resin from step 3.[6]
Key Challenge: Side Reactions and Scavenger Use
The primary challenge in Boc chemistry arises during the deprotection step. The highly reactive tert-butyl cation generated during acidolysis can act as an electrophile and alkylate nucleophilic side chains of certain amino acids, leading to undesired, often irreversible, modifications.[7]
The Causality of Side Reactions
-
Tryptophan (Trp): The indole side chain is electron-rich and highly susceptible to electrophilic attack by the tert-butyl cation, leading to alkylation at various positions on the indole ring.[8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys) & Tyrosine (Tyr): The thiol and phenol side chains, respectively, are also susceptible to alkylation.
The Solution: Scavengers
To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the deprotection or final cleavage cocktail.[4] These compounds are present in high concentration and are designed to react with and neutralize the tert-butyl cation much faster than the sensitive residues of the peptide.
The choice of scavenger is critical and depends on the amino acids present in the sequence.
| Sensitive Residue(s) | Recommended Scavenger(s) | Purpose & Mechanism of Action |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES) | These silanes act as highly efficient hydride donors. They reduce the tert-butyl cation to isobutane, preventing it from acting as an electrophile.[4] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | These scavengers provide a sacrificial thioether to be alkylated. They also have reducing properties that can prevent the oxidation of methionine.[9] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A highly effective scavenger for cations and also helps prevent reattachment of some thiol protecting groups.[9] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys, becoming preferentially alkylated by the tert-butyl cation.[4] |
Standard Scavenger Cocktails
For final cleavage of the peptide from the resin with simultaneous side-chain deprotection (e.g., using strong acids like HF or TFMSA), scavenger cocktails are essential.
| Cocktail Name | Composition (v/v/v) | Primary Use |
| Standard Cleavage | TFA / TIS / H₂O (95 : 2.5 : 2.5) | A general-purpose and effective cocktail for most peptides, especially those containing Trp.[6] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A powerful, universal cocktail for peptides containing multiple sensitive residues, including Cys, Met, and Trp.[6][9] |
Conclusion
The Boc protecting group, a foundational tool in chemical synthesis, offers a powerful and reliable strategy for the protection of amines. Its utility is rooted in a simple yet elegant chemical principle: stability to base and nucleophiles, paired with predictable lability in acid. This guide has detailed the mechanistic underpinnings of Boc chemistry, provided robust protocols for its practical application, and addressed the critical challenge of carbocation-mediated side reactions. By understanding the causality behind experimental choices—from the selection of a neutralization scheme to the rational design of a scavenger cocktail—researchers can harness the full potential of Boc-protected amino acids to assemble complex peptides and other molecules with high fidelity and yield. The principles and protocols outlined herein provide a comprehensive framework for the successful implementation of this indispensable synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Amino Furan Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus, a deceptively simple five-membered aromatic heterocycle, has proven to be a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and synthetic versatility have cemented its status as a "privileged scaffold," capable of interacting with a wide array of biological targets. This technical guide navigates the historical landscape and chemical evolution of a particularly significant subclass: the 3-amino furan carboxylic acids. From the foundational discoveries in furan chemistry to the sophisticated synthetic strategies of the modern era, we will explore the causality behind experimental choices, the validation of synthetic protocols, and the ever-expanding therapeutic potential of these remarkable molecules.
A Historical Perspective: From Furfural to Functionalized Furans
The journey of furan chemistry begins not in a pharmaceutical lab, but in the realm of agricultural chemistry. The name "furan" itself is derived from the Latin furfur, meaning bran, from which the derivative furfural was first isolated.[2] Key milestones in the early history of furan chemistry laid the groundwork for future innovations:
-
1780: Carl Wilhelm Scheele describes the first furan derivative, 2-furoic acid.[2]
-
1831: Johann Wolfgang Döbereiner reports the discovery of furfural.[2]
-
1870: Heinrich Limpricht prepares furan for the first time, which he named "tetraphenol".[2]
While these early discoveries were pivotal, the synthesis of functionalized furans, particularly those with the challenging 3-amino substitution pattern, would have to await the development of more sophisticated synthetic methodologies. The classical approaches to furan synthesis, while groundbreaking for their time, did not readily lend themselves to the direct introduction of an amino group at the 3-position.
The Classical Era: Paal-Knorr and Feist-Benary Syntheses
The late 19th and early 20th centuries saw the development of two cornerstone reactions for furan synthesis:
-
Paal-Knorr Furan Synthesis (1884): This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. While robust for producing a variety of substituted furans, the starting materials required for the synthesis of 3-amino furans were not readily accessible.[3]
-
Feist-Benary Furan Synthesis (1902, 1911): This reaction utilizes the condensation of α-halo ketones with β-dicarbonyl compounds.[4][5] Similar to the Paal-Knorr synthesis, the direct incorporation of a 3-amino substituent was not a straightforward application of this methodology.
These classical methods were instrumental in establishing the fundamentals of furan chemistry but highlighted the need for more versatile and regioselective synthetic routes to access a wider range of functionalized furan derivatives, including the elusive 3-amino furan carboxylic acids.
The Modern Era: Tailored Syntheses of 3-Amino Furan Carboxylic Acids
The limitations of classical methods spurred the development of innovative synthetic strategies in the latter half of the 20th century and into the 21st. These modern techniques provide the necessary tools to introduce the desired amino and carboxylic acid functionalities with greater control and efficiency.
Multi-component Reactions: A Paradigm of Efficiency
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been successfully applied to the synthesis of 3-aminofurans.
A notable example is the copper-catalyzed three-component reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne. This one-pot synthesis provides a direct route to polysubstituted 3-aminofurans with good to excellent yields. The choice of a copper catalyst is critical for facilitating the key carbon-carbon and carbon-nitrogen bond formations.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 3-Aminofurans
-
Reaction Setup: To a solution of the 2-ketoaldehyde (1.0 mmol) and the secondary amine (1.2 mmol) in a suitable solvent such as toluene (5 mL) in a sealed tube, add the terminal alkyne (1.5 mmol) and copper(I) iodide (0.1 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aminofuran.
Figure 1: General workflow for the copper-catalyzed three-component synthesis of 3-aminofurans.
Cyclization of Functionalized Precursors
Another powerful strategy involves the construction of a linear precursor containing all the necessary atoms, followed by a cyclization step to form the furan ring. A prominent example is the synthesis of 3-aminofuran-2-carboxylate esters from α-cyanoketones and ethyl glyoxylate.
This method proceeds through a Mitsunobu reaction to form a vinyl ether intermediate, which then undergoes a base-mediated intramolecular cyclization to yield the desired 3-aminofuran-2-carboxylate ester. The use of a non-nucleophilic base, such as sodium hydride, is crucial to promote the cyclization without causing unwanted side reactions.
Experimental Protocol: Synthesis of Ethyl 3-Amino-5-phenylfuran-2-carboxylate
-
Intermediate Formation: To a solution of benzoylacetonitrile (1.0 mmol), ethyl glyoxylate (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add diethyl azodicarboxylate (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cyclization: Cool the reaction mixture to 0 °C and add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portionwise. Stir the mixture at room temperature for 2 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield ethyl 3-amino-5-phenylfuran-2-carboxylate.
Figure 2: Synthetic workflow for 3-aminofuran-2-carboxylate esters via cyclization.
Biological Significance and Applications in Drug Discovery
The 3-amino furan carboxylic acid scaffold is a key structural motif in a variety of biologically active compounds. The presence of the amino and carboxylic acid groups provides opportunities for diverse chemical modifications and interactions with biological targets.[4]
Antimicrobial and Antifungal Activity
Derivatives of 3-amino furan carboxylic acids have demonstrated significant potential as antimicrobial and antifungal agents. The furan ring can act as a bioisostere for other aromatic systems, while the amino and carboxylic acid functionalities can engage in crucial hydrogen bonding interactions with enzyme active sites. For instance, certain benzofuran carboxylic acid derivatives have shown activity against Gram-positive bacteria and various fungal strains.[6]
Anticancer and Anti-inflammatory Properties
The furan scaffold is present in numerous compounds with anticancer and anti-inflammatory properties.[4] The ability to readily functionalize the 3-amino furan carboxylic acid core allows for the optimization of structure-activity relationships to enhance potency and selectivity against specific cancer cell lines or inflammatory pathways.
Enzyme Inhibition
The structural features of 3-amino furan carboxylic acids make them attractive candidates for the design of enzyme inhibitors. The carboxylic acid can mimic the substrate of an enzyme, while the amino group and other substituents can be tailored to fit into specific binding pockets, leading to potent and selective inhibition.
Table 1: Biological Activities of Selected Furan Derivatives
| Compound Class | Biological Activity | Key Structural Features |
| Substituted Benzofurans | Antibacterial, Antifungal | Halogen and amino-alcohol substitutions |
| Furan-3-carboxamides | Antimicrobial | Amide functionality at the 3-position |
| Phenyl-substituted Furans | Anticancer | Phenyl group at the 5-position |
Conclusion and Future Perspectives
The journey of 3-amino furan carboxylic acids from a synthetically challenging target to a readily accessible and medicinally important scaffold is a testament to the ingenuity of organic chemists. While the initial discovery of this specific substitution pattern is not pinpointed to a single seminal event, its emergence is a clear result of the evolution of synthetic methodology beyond the classical furan syntheses. The development of multi-component reactions and sophisticated cyclization strategies has unlocked the full potential of this versatile core.
For researchers in drug discovery, the 3-amino furan carboxylic acid scaffold represents a fertile ground for the development of novel therapeutics. The ability to fine-tune the steric and electronic properties of the molecule through modifications at the amino, carboxylic acid, and other positions on the furan ring provides a powerful platform for lead optimization. As our understanding of disease pathways deepens, the rational design of new 3-amino furan carboxylic acid derivatives will undoubtedly lead to the discovery of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Strategic Incorporation of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid in Solid-Phase Peptide Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract and Introduction
The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering pathways to enhanced biological stability, novel secondary structures, and unique functionalities.[1][2] Furan-containing amino acids, in particular, serve as rigid dipeptide isosteres and conformational constraints, capable of inducing specific turn structures in peptide backbones, a feature highly desirable in drug design for modulating protein-protein interactions.[3] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid , an N-α-Boc-protected building block, into peptide sequences using solid-phase peptide synthesis (SPPS).
As an N-α-Boc-protected amino acid, this building block is primarily designed for the Boc/Bzl protection strategy.[4][5] This presents a unique set of challenges and considerations, primarily revolving around the inherent acid sensitivity of the furan ring.[6] The strongly acidic conditions required for both the repetitive N-α-Boc deprotection and the final cleavage from the resin can lead to side reactions, including electrophilic attack, ring-opening, or polymerization.[6][7] Furthermore, the substitution pattern on the furan ring may introduce steric hindrance, necessitating optimized coupling conditions for efficient peptide bond formation.[8][9]
This document serves as an expert-level guide, explaining the causality behind protocol choices to empower researchers to navigate these challenges. We will detail robust protocols for coupling, deprotection, and cleavage, provide troubleshooting strategies, and outline the necessary precautions to maintain the integrity of the furan moiety throughout the synthesis.
Chemical Profile and Strategic Considerations
2.1 Structure and Properties
This compound is a synthetic amino acid featuring two key components:
-
The N-α-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino function. It is stable under a wide range of conditions but is selectively removed by moderate to strong acids, such as trifluoroacetic acid (TFA).[5][] Its removal generates a tert-butyl carbocation, which necessitates the use of scavengers to prevent side reactions with sensitive residues.[4]
-
The Furan Moiety: The furan ring is an electron-rich, five-membered aromatic heterocycle. This electron-rich nature makes it susceptible to electrophilic substitution and degradation under strongly acidic conditions.[6] However, it also offers a rigid, planar scaffold that can be exploited to control peptide conformation.[3]
2.2 Synthesis Strategy: Boc/Bzl SPPS
The presence of the N-α-Boc group dictates the use of the Boc/benzyl (Bzl) SPPS strategy.[4] In this approach:
-
Temporary N-α-protection is provided by the acid-labile Boc group.
-
Permanent side-chain protection for other amino acids in the sequence typically relies on benzyl-based groups (e.g., Bzl, Tos), which are more stable to the repetitive TFA deprotection steps.[11]
-
Final cleavage and deprotection are achieved simultaneously using a very strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]
This strategy's reliance on acid for every deprotection step requires careful management to preserve the furan ring's integrity.
Experimental Protocols
This section provides a detailed, step-by-step methodology for incorporating this compound into a peptide sequence using manual Boc-SPPS.
3.1 Materials and Reagents
-
Resin: Merrifield or PAM resin suitable for Boc-SPPS.[12]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade).
-
Boc-Amino Acids: Standard Boc-protected amino acids with appropriate side-chain protection.
-
Furan Building Block: this compound.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents: HBTU, HATU, or COMU.[13]
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, anisole). Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Precipitation Solvent: Cold diethyl ether.
3.2 SPPS Workflow Diagram
The following diagram illustrates the key stages of a single elongation cycle in Boc-SPPS for incorporating the furan amino acid.
Caption: Boc-SPPS cycle for peptide elongation.
3.3 Step-by-Step Protocol
This protocol assumes the synthesis has already been initiated and the resin-bound peptide is ready for the coupling of the furan amino acid.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Boc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual acid: DCM (3x), IPA (2x), DCM (3x).
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 5-10 minutes.
-
Wash the resin: DCM (3x), DMF (3x). The resin is now ready for coupling.
-
-
Coupling of the Furan Amino Acid:
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes. The use of a potent onium-salt-based reagent like HATU is critical to overcome potential steric hindrance.[8]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 1-2 hours.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling (recoupling) may be necessary.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin: DMF (3x), DCM (3x). The cycle is complete. The resin is ready for the next deprotection/coupling cycle.
-
3.4 Cleavage and Final Deprotection
This is the most critical step for the stability of the furan ring.
-
Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.
-
HF Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add scavengers such as anisole or a 1:1 mixture of p-cresol and p-thiocresol (~1 mL per gram of resin). These scavengers are crucial for quenching carbocations that would otherwise attack the electron-rich furan ring.[4][6]
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation and Purification:
-
Wash the resin residue with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass and purity using mass spectrometry.
-
Troubleshooting and Mechanistic Insights
4.1 Furan Ring Instability
The primary side reaction is the acid-catalyzed degradation of the furan moiety, especially during the final HF cleavage.
Caption: Potential acid-mediated furan degradation pathway.
4.2 Data Tables for Quick Reference
Table 1: Recommended Coupling Reagent Equivalents (Relative to Resin Loading)
| Reagent | Equivalents | Notes |
|---|---|---|
| Boc-Furan-AA | 3.0 | Ensure complete dissolution before activation. |
| HATU / HBTU | 2.9 | Highly effective for hindered couplings.[8][13] |
| DIEA / DIPEA | 6.0 | Acts as both an activation and neutralization base. |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Coupling Yield | • Steric hindrance of the furan amino acid.• Inefficient activation. | • Use a potent coupling reagent like HATU or COMU.[13]• Increase coupling time to 2-4 hours.• Perform a double coupling.• Consider microwave-assisted synthesis to drive difficult couplings.[14] |
| Peptide Degradation | • Acid-mediated degradation of the furan ring during cleavage.• Attack by carbocations from other protecting groups. | • Ensure an adequate amount and type of scavenger (anisole, thioanisole) in the cleavage cocktail.[4]• Minimize cleavage time and maintain low temperature (0 °C).• If possible, explore alternative, milder cleavage methods (e.g., TFMSA-based cocktails). |
| Racemization | • Over-activation of the carboxylic acid.• Strong base (DIEA) promoting epimerization. | • Minimize the pre-activation time before adding to the resin.• Ensure the correct stoichiometry of reagents.• Additives like HOAt or Oxyma Pure are known to suppress racemization, though often incorporated into the coupling agent itself (e.g., HATU).[8] |
Conclusion
The successful incorporation of this compound into synthetic peptides is a powerful technique for developing novel peptidomimetics.[3][15] Success hinges on acknowledging and mitigating the two primary challenges: the steric hindrance during coupling and the acid sensitivity of the furan ring. By employing potent onium-salt activators like HATU, researchers can achieve high coupling efficiencies.[8] Most critically, the judicious use of scavengers and carefully controlled conditions during the final strong-acid cleavage step is paramount to preserving the integrity of the furan moiety and ensuring high yields of the target peptide.[6][16] The protocols and insights provided in this guide offer a robust framework for scientists to leverage this unique building block in their drug discovery and development efforts.
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. bachem.com [bachem.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. search.lib.uts.edu.au [search.lib.uts.edu.au]
The Strategic Integration of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid in Contemporary Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the privileged heterocyclic structures, the furan ring has consistently demonstrated its value as a cornerstone in the design of therapeutic agents.[1][2] This guide provides an in-depth exploration of a particularly valuable building block: 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid . We will delve into its strategic applications, with a focus on its role in the synthesis of kinase inhibitors, and provide detailed protocols for its utilization in drug discovery workflows.
Introduction: The Furan Scaffold as a Privileged Motif
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a multitude of clinically approved drugs and investigational compounds.[3][4] Its unique electronic properties and versatile reactivity make it an attractive scaffold for medicinal chemists. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[5][6] The strategic functionalization of the furan ring allows for the precise orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets.
The subject of this guide, this compound, is a bifunctional building block that combines the desirable features of the furan core with orthogonally protected amino and carboxylic acid functionalities. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent is stable under a variety of reaction conditions but can be readily removed under acidic conditions, while the 2-carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.[7][8]
Core Application: A Key Building Block for Furopyrimidine-Based Kinase Inhibitors
A significant application of this compound and its derivatives lies in the synthesis of fused heterocyclic systems, particularly furopyrimidines. These scaffolds are of high interest as they can mimic the purine core of ATP, making them effective competitors for the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making kinase inhibitors a major focus of drug development.[9]
Specifically, derivatives of 3-aminofuran-2-carboxylic acid are crucial precursors for the synthesis of potent Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various inflammatory and autoimmune diseases.
The general synthetic strategy involves the condensation of a 3-aminofuran-2-carboxylate derivative with a substituted pyrimidine to construct the furopyrimidine core. The amino group at the 3-position of the furan ring becomes an integral part of the fused pyrimidine ring, while the carboxylic acid at the 2-position serves as a key attachment point for coupling with other fragments, often targeting the hinge region of the kinase.
Experimental Protocols
PART 1: Amide Coupling of this compound with a Heterocyclic Amine
This protocol describes a general procedure for the amide bond formation between this compound and a representative heterocyclic amine, such as 7H-pyrrolo[2,3-d]pyrimidin-4-amine, a common core in many kinase inhibitors.
Materials:
-
This compound
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Amine and Coupling Reagent: Add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0-1.2 eq) and HATU (1.1-1.3 eq) to the solution.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath and slowly add DIPEA (2.0-3.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected amide.
Causality Behind Experimental Choices:
-
HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization and side reactions.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to scavenge the acid produced during the reaction.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous work-up with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts, while the brine wash helps to remove residual water from the organic layer.
PART 2: Boc Deprotection to Yield the Final Amine
This protocol describes the removal of the Boc protecting group to furnish the free amine, which is often the final step in the synthesis of the target molecule or a precursor for further functionalization.
Materials:
-
Boc-protected amide from PART 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected amide (1.0 eq) in dichloromethane.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Quenching and Neutralization: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Causality Behind Experimental Choices:
-
Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group.[7] It is used in excess to ensure complete deprotection.
-
Dichloromethane (DCM) is a common solvent for Boc deprotection as it is relatively inert to the acidic conditions.
-
The neutralization step with NaHCO₃ is crucial to remove the excess TFA and liberate the free amine from its salt form.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a furopyrimidine core using this compound.
Caption: Synthetic workflow for the preparation of a furopyrimidine scaffold.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-2-furoic acid | [4] |
| Molecular Formula | C₁₀H₁₃NO₅ | [4] |
| Molecular Weight | 227.21 g/mol | [4] |
| Storage Temperature | 2-8 °C | [4] |
| Purity (Typical) | >97% | [4] |
Concluding Remarks
This compound stands out as a versatile and strategically important building block in modern drug discovery. Its application in the synthesis of furopyrimidine-based kinase inhibitors, particularly for the JAK family, highlights its value in constructing complex and biologically active molecules. The protocols detailed herein provide a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. As the quest for novel therapeutics continues, the judicious use of such well-designed building blocks will undoubtedly accelerate the discovery of new medicines for a range of human diseases.
References
- 1. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 5. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Boc Deprotection of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Abstract
This application note provides a detailed protocol for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid to yield 3-aminofuran-2-carboxylic acid. The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability and facile removal under acidic conditions.[1][2] However, the substrate presents a unique challenge due to the inherent acid sensitivity of the furan ring.[3][4] This guide offers a comprehensive methodology using trifluoroacetic acid (TFA), explaining the causal relationships behind procedural choices, addressing the critical issue of furan stability, and providing a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Selectivity
The selective removal of protecting groups is a critical operation in multi-step organic synthesis.[1] The Boc group is frequently employed to mask the nucleophilicity of primary and secondary amines, allowing other transformations to occur elsewhere in the molecule.[2][5] Its removal is typically accomplished with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][7][]
The target molecule, 3-aminofuran-2-carboxylic acid, is a valuable heterocyclic building block. However, the furan scaffold is susceptible to degradation, including acid-catalyzed ring-opening and polymerization, especially when electron-releasing substituents are present.[3][4][9] While the electron-withdrawing carboxylic acid at the C2 position imparts a degree of stability, the deprotected amino group at C3 can enhance the ring's sensitivity.[3] Therefore, the deprotection protocol must be carefully optimized to cleave the Boc group efficiently while preserving the integrity of the furan core. This note details a robust protocol that balances reaction kinetics with substrate stability.
Reaction Mechanism and Workflow
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a well-established E1 elimination mechanism initiated by acid.[2][10] The process involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA), enhancing the electrophilicity of the carbonyl carbon.
-
Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine, which is protonated by the excess acid to form an ammonium salt.[1][10]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow Overview
The protocol is designed around a solution-phase reaction followed by a carefully controlled workup to isolate the product as its salt or zwitterion. Monitoring is crucial to prevent over-exposure to acidic conditions.
Caption: General experimental workflow for Boc deprotection.
Detailed Protocol: TFA-Mediated Deprotection
This protocol has been optimized for substrates where acid stability is a concern. The use of low temperatures and careful monitoring are key to achieving high yields and purity.
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | ≥95% Purity | Commercial Source | Starting Material (SM) |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros | Corrosive and hygroscopic. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source | Use of anhydrous solvent is critical. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial Source | For precipitation of the product salt. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A | For optional neutralization workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | N/A | For drying organic layers. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Magnetic stir plate
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise via syringe. A common and effective ratio is a 1:1 mixture of TFA:DCM (v/v).[1] This addition should be performed over 5-10 minutes to control any potential exotherm.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress every 30-60 minutes by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: A typical mobile phase is 10% Methanol in DCM.
-
Visualization: The starting material is UV active. The product amine can be visualized with a ninhydrin stain. The reaction is complete when the starting material spot is fully consumed.
-
-
Work-up and Isolation:
-
Method A (Precipitation - Recommended): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. This will likely result in an oil or solid. Add cold diethyl ether to the residue and stir or sonicate vigorously. The product, 3-aminofuran-2-carboxylic acid trifluoroacetate salt, should precipitate as a solid.[1][11] Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.
-
Method B (Neutralization): If the product salt is difficult to precipitate, remove the volatiles in vacuo. Dissolve the residue in a minimal amount of water or methanol. Carefully add saturated sodium bicarbonate solution dropwise until gas evolution ceases (pH ~7-8). The zwitterionic product may precipitate. If it remains in solution, extraction with an organic solvent like ethyl acetate may be attempted, though the product's polarity may lead to poor recovery.[7]
-
-
Purification: The precipitated salt from Method A is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.
Key Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Substrate Conc. | 0.1–0.2 M in DCM | Balances reaction rate and solubility. If the reaction is slow, a slightly higher concentration can be used. |
| TFA Concentration | 25% - 50% (v/v in DCM) | A 50% solution (1:1 TFA:DCM) is robust for most substrates.[1] If furan degradation is observed (indicated by darkening of the reaction mixture), reduce the TFA concentration to 25% and extend the reaction time. |
| Temperature | 0°C to Room Temperature | Starting at 0°C mitigates any initial exotherm and minimizes side reactions.[12] If the reaction is sluggish at room temperature, gentle warming (to 30-40°C) can be attempted, but must be monitored closely for signs of decomposition. |
| Reaction Time | 1–4 hours | Highly dependent on the substrate. Always monitor by TLC or LC-MS. [7] Over-exposure to acid is the primary cause of yield loss due to furan ring degradation.[4] |
| Alternative Acid | 4M HCl in 1,4-Dioxane | A solution of 4M HCl in dioxane is another common and highly effective reagent for Boc deprotection, often completing in under an hour at room temperature.[6][13][14] It can be a valuable alternative if TFA proves problematic. |
Conclusion
The protocol described provides a reliable and efficient method for the Boc deprotection of this compound. The key to success lies in understanding the delicate balance between the rate of deprotection and the potential for acid-catalyzed degradation of the furan ring. By employing controlled temperatures, appropriate reagent concentrations, and diligent reaction monitoring, researchers can confidently synthesize 3-aminofuran-2-carboxylic acid in high yield and purity, enabling its use in further synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
Purification of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid by recrystallization
An Application Note on the Purification of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid by Recrystallization
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The purity of such intermediates is paramount, as impurities can lead to side reactions, low yields, and complications in the purification of subsequent products. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of yielding material of very high purity.[1] This application note provides a comprehensive, field-tested guide to the purification of this specific furan derivative, moving beyond a simple list of steps to explain the underlying principles and rationale for key decisions. The protocol is designed to be a self-validating system, incorporating methods for the assessment of purity.
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at different temperatures.[2] The ideal solvent will dissolve the target compound to a great extent when hot but only sparingly when cold.[3] Conversely, impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the filtrate, known as the mother liquor).[4] The process of slow cooling allows for the gradual formation of a well-ordered crystal lattice, which inherently excludes impurity molecules that do not fit into the lattice structure, leading to a significant increase in purity.[4]
Physicochemical Characterization
Understanding the properties of the target compound is the first step in developing a robust purification protocol. The structure of this compound contains a polar carboxylic acid, a moderately polar Boc-protected amine, and a less polar furan ring and tert-butyl group. This amphiphilic nature dictates its solubility behavior.
| Property | Value | Source |
| CAS Number | 655255-06-4 | [5] |
| Molecular Formula | C₁₀H₁₃NO₅ | [5] |
| Molecular Weight | 227.21 g/mol | [5] |
| Appearance | Solid | [5] |
| Typical Purity | ≥97% (Unpurified) | [5] |
| Storage Temperature | 2-8°C | [6] |
Solvent System Selection: A Rationale-Driven Approach
The selection of an appropriate solvent is the most critical aspect of a successful recrystallization.[7] The general principle of "like dissolves like" provides a starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4] Given the target molecule's mixed polarity, a single solvent may not be ideal. Therefore, a mixed-solvent system, or solvent-pair, is often highly effective. In this system, one solvent (the "solvent") dissolves the compound readily, while the other (the "anti-solvent") is a poor solvent for the compound.[8]
For Boc-protected amino acids, a common and effective solvent pair is Ethyl Acetate (solvent) and a nonpolar alkane like Hexane or Petroleum Ether (anti-solvent).[9][10]
Rationale for Ethyl Acetate/Hexane System:
-
Ethyl Acetate (EtOAc): This moderately polar solvent is an excellent choice because it can engage in hydrogen bonding with the carboxylic acid and amide groups, while its ethyl group provides some nonpolar character to interact with the furan ring and Boc group. The compound is expected to have good solubility in hot EtOAc.
-
Hexane: As a nonpolar anti-solvent, hexane is fully miscible with ethyl acetate but is a very poor solvent for the polar functional groups of the target molecule. Its addition to the ethyl acetate solution will drastically reduce the compound's solubility, inducing crystallization upon cooling.
Solvent Screening Protocol
Before committing to a large-scale recrystallization, a small-scale solvent screening is recommended.
-
Place ~50 mg of the crude solid into several test tubes.
-
To each tube, add ~0.5 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) at room temperature.
-
Observe solubility. If the compound dissolves at room temperature, the solvent is unsuitable as a single-solvent system.
-
If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Cool the dissolved solution to see if crystals form. An ideal solvent will show high solubility when hot and low solubility when cold.[3]
| Solvent | Polarity | Predicted Solubility of Target Compound | Suitability |
| Water | High | Low; potential for salt formation | Poor as single solvent; possible anti-solvent with alcohols. |
| Ethanol | High | High, likely soluble even when cold | Poor as single solvent; good "solvent" in a pair. |
| Ethyl Acetate | Medium | Good solubility when hot, lower when cold | Excellent "solvent" candidate. |
| Dichloromethane | Medium | High, likely soluble even when cold | Poor. |
| Toluene | Low | Low solubility | Poor. |
| Hexane | Low | Insoluble | Excellent "anti-solvent" candidate. |
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 1.0 gram of crude this compound. Adjust volumes accordingly for different scales.
Workflow Diagram
Caption: Workflow for the recrystallization of the target compound.
Step-by-Step Methodology
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar. Add approximately 5 mL of ethyl acetate. Place the flask on a hot plate in a fume hood and heat to a gentle boil with stirring. Add more ethyl acetate dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Inducing Saturation: Remove the flask from the heat. Slowly add hexane dropwise while swirling the solution. Continue adding hexane until the solution just begins to turn cloudy or turbid. This indicates the point of saturation.
-
Clarification: Gently reheat the flask on the hot plate until the cloudiness disappears and the solution is once again clear. This ensures the crystallization will begin from a homogenous, saturated solution. Do not add more solvent.
-
Cooling and Crystal Growth: Cover the flask with a watch glass and remove it from the heat. Allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and appropriately sized filter paper.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount (~5 mL) of a cold 1:4 mixture of ethyl acetate to hexane. This wash removes any residual soluble impurities adhering to the crystal surfaces. Using a cold solvent mixture minimizes the loss of the desired product.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them under vacuum to a constant weight.
Purity Assessment and Validation
To confirm the efficacy of the purification, the purity of the recrystallized material should be compared against the crude starting material.
Validation Workflow Diagram
Caption: A logical workflow for validating the purity of the final product.
Protocols for Purity Assessment
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase (Eluent): A 30:70 mixture of Ethyl Acetate/Hexane with 1% acetic acid. The acid suppresses the deprotonation of the carboxylic acid, reducing streaking on the silica plate.
-
Procedure: Dissolve small amounts of the crude and purified materials in ethyl acetate. Spot both solutions side-by-side on a silica gel TLC plate. Develop the plate in the mobile phase, dry, and visualize under UV light (254 nm).
-
Expected Result: The purified sample should show a single, well-defined spot, while the crude sample may show additional spots corresponding to impurities.
-
-
Melting Point Analysis:
-
Procedure: Determine the melting point range of both the crude and recrystallized samples using a calibrated melting point apparatus.
-
Expected Result: The purified compound should exhibit a higher and much sharper melting point range (e.g., < 2°C range) compared to the crude starting material, which will melt at a lower temperature and over a broader range due to impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA).
-
Detection: UV at 254 nm.
-
Expected Result: The chromatogram of the purified product should show a single major peak, allowing for the calculation of purity as a percentage of the total peak area.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Compound separates as a liquid instead of solid) | 1. Solution is supersaturated at a temperature above the compound's melting point. 2. Cooling is too rapid. | 1. Reheat the mixture to dissolve the oil. Add a small amount more of the good solvent (ethyl acetate) to decrease saturation.[11] 2. Allow the solution to cool more slowly. |
| No Crystals Form | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. | 1. Gently boil off some of the solvent to increase the concentration and re-cool.[11] 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a tiny "seed crystal" of the pure compound. |
| Poor or Low Recovery | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during a hot filtration step (if performed). 3. Washing with a solvent that is too warm or too "good". | 1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals (which may be less pure).[12] 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Always wash the filter cake with a minimal amount of ice-cold solvent. |
Safety Precautions
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Use a hot plate for heating; never use an open flame with flammable organic solvents.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. jackwestin.com [jackwestin.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. rubingroup.org [rubingroup.org]
- 5. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | CymitQuimica [cymitquimica.com]
- 6. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | 655255-06-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. peptide.com [peptide.com]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for Amide Bond Formation with 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Introduction: Navigating the Nuances of a Unique Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities with precisely tailored properties is paramount. The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold due to its ability to act as a bioisostere for phenyl groups and engage in specific hydrogen bonding interactions. When functionalized with both an amino group and a carboxylic acid, it becomes a valuable building block for peptides, peptidomimetics, and complex small molecules.[1] 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is one such building block, offering the synthetic versatility of a Boc-protected amine and a carboxylic acid on a constrained heterocyclic core.
The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of conditions and its facile, orthogonal removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2][3][] This allows for selective deprotection without compromising other acid-labile functionalities or the integrity of the peptide backbone during stepwise synthesis.[3]
This document provides a detailed guide to the effective use of this compound in amide bond formation. We will delve into the mechanistic rationale behind the choice of coupling reagents, provide step-by-step protocols for common coupling strategies, and address potential challenges and troubleshooting. The insights provided herein are grounded in established principles of peptide chemistry and are designed to empower researchers to confidently incorporate this unique building block into their synthetic workflows.
Core Concepts: The Activation of the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[5] Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.[2][6][7] The choice of activating agent, or coupling reagent, is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the presence of other functional groups.[5]
For this compound, the electronic nature of the furan ring and the steric bulk of the Boc group are key considerations. The furan ring is electron-rich, which can influence the reactivity of the adjacent carboxylic acid. The bulky Boc group may present steric challenges, necessitating the use of highly efficient coupling reagents.[8][9][10]
Two of the most robust and widely used classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5][11]
Comparative Analysis of Coupling Reagents
| Coupling Reagent System | Mechanism of Action | Advantages | Disadvantages |
| EDC/HOBt | Forms an O-acylisourea intermediate which is then converted to a more stable and reactive HOBt-ester.[5][12][13] | Water-soluble byproducts, cost-effective. | Can be slower than uronium salts, potential for side reactions if the O-acylisourea is not efficiently trapped. |
| HATU | Forms a highly reactive OAt-active ester, accelerated by the presence of the pyridine nitrogen in the HOAt leaving group.[5][14][15][16] | High coupling efficiency, fast reaction times, low racemization, effective for sterically hindered substrates.[14][17] | More expensive, can lead to guanidinylation of the amine if not pre-activated correctly.[14][18] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for many standard amide bond formations. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it minimizes racemization and improves coupling efficiency by forming a reactive ester.[5][17]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise. The use of a non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid and neutralize the HCl salt of EDC without competing in the coupling reaction.[14]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Perform an aqueous workup by washing the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine to remove the urea byproduct and excess reagents.[14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly recommended for challenging couplings, including those involving sterically hindered amino acids or electron-deficient amines.[5][8][9][14] Pre-activation of the carboxylic acid is a critical step to prevent the undesirable side reaction of amine guanidinylation.[14][18]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 equiv) to the solution.
-
Add HATU (1.1 equiv) to the mixture and stir at room temperature for 5-15 minutes. This pre-activation step allows for the formation of the highly reactive OAt-active ester.[14][15]
-
In a separate flask, dissolve the amine (1.1 equiv) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Reaction times are typically shorter with HATU compared to EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Workflow Diagrams
Caption: EDC/HOBt-mediated amide bond formation workflow.
Caption: HATU-mediated amide bond formation workflow.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Sterically hindered amine or carboxylic acid.[8][9][10]- Poor quality or wet reagents/solvents. | - Switch to a more powerful coupling reagent like HATU.[5][17]- Increase reaction temperature (e.g., to 40-50 °C), but monitor for potential side reactions.[14]- Ensure all reagents and solvents are anhydrous. |
| Guanidinylation of Amine (with HATU) | The amine reacts directly with HATU before the carboxylic acid is activated.[14][18] | - Implement a pre-activation step: mix the carboxylic acid, HATU, and base for 5-15 minutes before adding the amine.[14] |
| Epimerization/Racemization | - Over-activation of the carboxylic acid.- Use of a strong, nucleophilic base. | - Use additives like HOBt or HOAt which are known to suppress racemization.[5][17]- Use a non-nucleophilic base such as DIPEA.[14]- Perform the reaction at a lower temperature (e.g., 0 °C). |
| Difficulty in Purification | - Water-soluble byproducts from EDC.- Byproducts from HATU (tetramethylurea and HOAt). | - For EDC reactions, ensure thorough aqueous workup.- For HATU reactions, byproducts are generally soluble in both water and organic solvents, making purification by chromatography straightforward.[19] |
| Side Reactions on the Furan Ring | The electron-rich furan ring can be sensitive to strongly acidic or oxidizing conditions. | - The described coupling conditions are generally mild and should not affect the furan ring. Avoid harsh workup conditions. |
Post-Coupling: Boc Deprotection
Once the amide bond is successfully formed, the Boc protecting group can be removed to liberate the amine for further functionalization or to yield the final product.
Protocol 3: Boc Group Deprotection
Materials:
-
Boc-protected amide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated NaHCO₃ solution or a mild base (e.g., 5% DIPEA in DCM) for neutralization
Procedure:
-
Dissolve the Boc-protected amide in DCM.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the TFA and DCM under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
The resulting product will be the TFA salt of the amine. If the free amine is required, dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) or neutralize with a base like DIPEA in DCM.[3][20]
-
Dry the organic layer, concentrate, and purify if necessary.
Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment. The deprotection generates tert-butyl cation, which can lead to side reactions if scavengers are not used in complex substrates.[21]
Conclusion
This compound is a versatile building block for the synthesis of complex molecules. Successful amide bond formation hinges on the appropriate choice of coupling reagent and careful optimization of reaction conditions. For routine couplings, the EDC/HOBt system offers a reliable and economical option. For more challenging substrates, or when higher efficiency and faster reaction times are desired, HATU is the reagent of choice. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively incorporate this valuable furan-based amino acid into their synthetic endeavors, paving the way for the discovery of new therapeutic agents and chemical probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis
Introduction: Unlocking Heterocyclic Diversity
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Their rigid frameworks and diverse electronic properties make them privileged scaffolds for interacting with biological targets. Among the vast array of available building blocks, 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid stands out as a particularly versatile and strategic starting material. Its unique trifunctional nature—a reactive carboxylic acid, a protected amine, and an electronically rich furan core—offers a powerful platform for the convergent synthesis of complex molecular architectures.
This guide provides an in-depth exploration of this building block, detailing its intrinsic chemical properties, reactivity, and strategic applications. We will present field-proven protocols and explain the underlying chemical principles, empowering researchers to leverage this scaffold for the synthesis of novel furo[3,2-d]pyrimidines, substituted amides, and other valuable heterocyclic systems.
Physicochemical and Reactivity Profile
The utility of this compound stems from the orthogonal reactivity of its three principal functional groups. Understanding these properties is key to designing successful synthetic strategies.
Core Properties
| Property | Value | Source |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylic acid | [1][2] |
| CAS Number | 655255-06-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₅ | [2] |
| Molecular Weight | 227.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage | 2-8°C | [1] |
Reactivity Analysis: A Trifunctional Hub
The strategic placement of the carboxylic acid, the Boc-protected amine, and the furan ring allows for sequential and controlled functionalization.
-
The Carboxylic Acid (C2-Position): This group is the primary handle for elongation and amide bond formation. It can be readily activated by standard coupling reagents (e.g., HATU, EDCI) to react with a vast array of amines, alcohols, and other nucleophiles. This is often the first step in building molecular complexity.
-
The Boc-Protected Amine (C3-Position): The tert-butoxycarbonyl (Boc) group provides robust protection for the amine under a wide range of conditions, including basic and nucleophilic environments.[3] Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which cleanly liberates the nucleophilic 3-amino group for subsequent cyclization or substitution reactions. This orthogonality is central to its utility.
-
The Furan Ring: The furan nucleus itself is a versatile platform. The electron-donating nature of the amino group at C3 and the electron-withdrawing carboxylate at C2 modulate its reactivity towards electrophilic substitution and metal-catalyzed cross-coupling reactions.
Strategic Application: Synthesis of Furo[3,2-d]pyrimidines
One of the most powerful applications of this building block is the synthesis of the furo[3,2-d]pyrimidine scaffold, a core structure found in numerous biologically active molecules, including protein kinase inhibitors.[4] The strategy involves a two-step sequence: initial amide coupling followed by Boc-deprotection and intramolecular cyclization.
General Synthetic Workflow
The process begins with the coupling of the carboxylic acid with a suitable amine partner. The choice of this amine introduces a key element of diversity. Following this, the Boc group is removed, and the liberated 3-amino group undergoes a condensation reaction to form the fused pyrimidine ring.
Protocol 1: Synthesis of an Intermediate Furan-2-Carboxamide
This protocol describes a general method for coupling the title compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMA (N,N-Dimethylacetamide) or DMF
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMA (to make a ~0.1 M solution).
-
Add the primary amine (1.1 eq) followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.[4]
-
Stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting carboxylic acid.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-substituted 3-((tert-butoxycarbonyl)amino)furan-2-carboxamide.
Causality and Trustworthiness: The use of HATU as a coupling agent is highly efficient and minimizes side reactions and racemization.[4] The basic workup is crucial for removing unreacted starting acid and the acidic byproducts from the HATU reagent, ensuring a clean product.
Protocol 2: Boc-Deprotection and Cyclization
This protocol describes the final steps to form the fused heterocyclic system.
Materials:
-
N-substituted 3-((tert-butoxycarbonyl)amino)furan-2-carboxamide (from Protocol 1)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Formamidine acetate (or other suitable cyclizing agent) (5.0 eq)
-
Ethanol
-
Saturated aq. NaHCO₃
Procedure:
-
Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (~0.2 M). Add TFA (10-20 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/LC-MS.
-
Once deprotection is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2x) to ensure complete removal of residual acid. The crude 3-amino-furan-2-carboxamide salt is often used directly in the next step.
-
Cyclization: To the crude amine salt, add ethanol followed by the cyclizing agent (e.g., formamidine acetate, 5.0 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir for 12-18 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aq. NaHCO₃ to neutralize the solution and remove salts.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to obtain the target furo[3,2-d]pyrimidine.
Expertise and Rationale: The two-step deprotection/cyclization is a classic and robust strategy in heterocyclic chemistry. Using the crude amine salt directly in the cyclization step is efficient and avoids purification of a potentially unstable intermediate. Formamidine acetate serves as a one-carbon source to form the pyrimidine ring.
Alternative Strategy: C-H Functionalization and Amide Diversification
While the primary utility lies in using the amino and carboxyl groups for cyclization, the furan-2-carboxylic acid moiety itself is a handle for advanced modifications. Drawing parallels from work on benzofuran-2-carboxylic acid, the C3-position can be functionalized via directed C-H activation prior to amide coupling, opening up another vector for diversification.[5][6]
This advanced approach, while not starting with the title compound, illustrates the latent reactivity of the furan core. A similar strategy could be envisioned where the 3-amino group is used as an internal directing group for C4 or C5 functionalization, further expanding the synthetic possibilities.
Conclusion
This compound is a powerful and strategically designed building block for modern organic synthesis. Its orthogonal protecting group strategy and conveniently placed functional groups provide a reliable and flexible entry point to valuable heterocyclic cores, most notably furo[3,2-d]pyrimidines. The protocols detailed herein offer a validated starting point for researchers aiming to construct novel and diverse molecular libraries for applications in pharmaceutical and materials research.
References
- 1. This compound | 655255-06-4 [sigmaaldrich.com]
- 2. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | CymitQuimica [cymitquimica.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Incorporation of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid into Peptide Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and tailored pharmacological profiles.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a specific heterocyclic UAA, 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, into peptide sequences. Due to the specialized nature of this building block, this document uniquely addresses its prerequisite synthesis, followed by its application in solid-phase peptide synthesis (SPPS). We delve into the rationale behind strategic choices in synthesis, coupling, and cleavage, offering field-proven insights to navigate the challenges associated with custom amino acid integration.
Introduction: The Rationale for Furan-Containing Peptidomimetics
Peptidomimetics that incorporate heterocyclic moieties are of significant interest in drug discovery.[3][4] Heterocycles, such as the furan ring, can act as bioisosteres for peptide bonds, introduce conformational rigidity, and participate in unique interactions with biological targets.[4][5] The furan scaffold, in particular, offers a unique electronic and steric profile. Its incorporation can modulate the backbone geometry of a peptide, potentially locking it into a bioactive conformation or enhancing its resistance to enzymatic degradation.[3] The specific placement of the amino and carboxyl groups on the furan ring in 3-amino-furan-2-carboxylic acid provides a novel scaffold that deviates from the typical alpha-amino acid structure, opening new avenues for exploring structure-activity relationships (SAR).
This guide focuses on the tert-butoxycarbonyl (Boc)-protected version of this amino acid, a common protecting group strategy in peptide synthesis.[][7] We will first outline the synthesis of this essential building block, followed by a detailed protocol for its incorporation into a target peptide using standard solid-phase peptide synthesis (SPPS) techniques.
Synthesis of the Building Block: this compound
A critical prerequisite for this work is the synthesis of the title compound, as it is not widely commercially available. The following section outlines a plausible synthetic route based on established furan chemistry.
Synthetic Strategy Overview
The synthesis hinges on the construction of the furan core, followed by the introduction of the amino and carboxyl functionalities at the 2 and 3 positions. A key challenge is the regioselective functionalization of the furan ring.
Diagram 1: Synthetic Pathway Overview This diagram illustrates the multi-step process to synthesize the target Boc-protected furan amino acid from a suitable starting material.
Caption: Synthetic pathway for the target amino acid.
Detailed Experimental Protocol: Synthesis
Materials:
-
Furan-2-carboxylic acid
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Palladium on carbon (10%)
-
Hydrogen gas supply or tin(II) chloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc))
Protocol:
-
Nitration of Furan-2-carboxylic Acid:
-
Carefully add furan-2-carboxylic acid to a cooled (0 °C) mixture of nitric acid and sulfuric acid.
-
Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by pouring it over ice and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-nitro-furan-2-carboxylic acid.
-
-
Reduction of the Nitro Group:
-
Dissolve the 3-nitro-furan-2-carboxylic acid in methanol.
-
Add 10% Pd/C catalyst and subject the mixture to hydrogenation (50 psi H₂) overnight.
-
Alternatively, for a non-hydrogenation approach, use a reducing agent like SnCl₂ in an acidic medium.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude 3-amino-furan-2-carboxylic acid.
-
-
Boc Protection:
-
Suspend the crude 3-amino-furan-2-carboxylic acid in a mixture of DCM and water.
-
Add a base such as triethylamine or DIPEA to achieve a pH of 8-9.
-
Add a solution of Boc anhydride in DCM dropwise while maintaining the pH.
-
Stir the reaction at room temperature overnight.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the final product, this compound.
-
Table 1: Characterization Data for the Synthesized Building Block
| Parameter | Expected Value | Technique |
| Molecular Weight | ~241.23 g/mol | LC-MS |
| ¹H NMR | Peaks corresponding to furan, Boc, and acid protons | NMR Spectroscopy |
| Purity | >95% | HPLC |
Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)
With the custom amino acid in hand, it can be incorporated into a peptide sequence using standard SPPS protocols. The Boc/Bzl strategy is presented here, which is compatible with the Boc-protected amino group of our furan derivative.
Core Principles of Boc-SPPS
Boc-SPPS involves the sequential addition of N-α-Boc-protected amino acids to a growing peptide chain attached to a solid support.[8] Each cycle consists of two key steps:
-
Deprotection: Removal of the temporary Boc protecting group with an acid, typically trifluoroacetic acid (TFA).[8]
-
Coupling: Formation of a peptide bond between the newly freed N-terminus and the incoming Boc-protected amino acid, mediated by a coupling reagent.
Side chains of reactive amino acids are protected with groups (often benzyl-based) that are stable to the TFA used for Boc removal but are cleaved during the final peptide-resin cleavage step with a strong acid like hydrofluoric acid (HF).[9]
Diagram 2: Boc-SPPS Workflow This diagram outlines the iterative cycle for adding an amino acid, including the custom furan derivative, during solid-phase peptide synthesis.
Caption: Iterative cycle of Boc-based solid-phase peptide synthesis.
Detailed Protocol: Peptide Synthesis
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected standard amino acids
-
Synthesized this compound
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU/HOBt or HATU
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Cleavage Cocktail: Anhydrous HF or a less hazardous alternative like trifluoromethanesulfonic acid (TFMSA).
Protocol:
-
Resin Preparation:
-
Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.[1]
-
-
First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the resin according to standard procedures for the chosen resin type (e.g., for Merrifield resin, this is often done via a cesium salt method).
-
-
SPPS Cycle for Each Amino Acid:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[8]
-
Washes: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resulting ammonium salt with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice).
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling:
-
In a separate vial, pre-activate the incoming amino acid (either a standard Boc-AA or our Boc-Furan-AA) (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Note for the Furan-AA: Due to potential steric hindrance, a double coupling or the use of a more potent coupling agent like HATU may be beneficial.[2]
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling before proceeding to the next cycle.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail (e.g., anhydrous HF with a scavenger like anisole) at 0 °C for 1-2 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[9]
-
Safety Precaution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[2]
-
Collect the peptide pellet by centrifugation.
-
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization: Confirm the identity and purity of the final peptide using:
-
LC-MS: To verify the correct molecular weight.
-
MS/MS Sequencing: To confirm the amino acid sequence, including the incorporation of the furan moiety.
-
NMR: For structural elucidation of the peptide, particularly to understand the conformational impact of the furan ring.
-
Table 2: Comparison of Coupling Reagents
| Coupling Reagent | Activation Mechanism | Advantages | Considerations |
| HBTU/HOBt | Forms an active ester | Standard, reliable, cost-effective | May be less effective for sterically hindered couplings |
| HATU | Forms an active ester, less racemization | More potent, faster kinetics | Higher cost |
| DIC/HOBt | Carbodiimide-based | Simple, inexpensive | Can cause side reactions (e.g., N-acylurea formation) |
Conclusion and Future Perspectives
The successful incorporation of this compound into peptide scaffolds offers a novel tool for peptide chemists and drug developers. This guide provides a viable pathway, from the synthesis of the custom building block to its integration into a peptide sequence via Boc-SPPS. The protocols herein are designed to be a robust starting point, with the understanding that optimization may be required based on the specific peptide sequence and available laboratory resources.
The unique structural constraints imposed by the furan ring are expected to have a significant impact on the peptide's secondary structure and, consequently, its biological activity.[3][5] Future work should focus on synthesizing a variety of furan-containing peptides and evaluating their conformational properties through techniques like circular dichroism and NMR spectroscopy. These studies will be crucial in elucidating the structure-activity relationships and unlocking the full potential of this novel class of peptidomimetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acids, heterocycles, peptides & proteins – IBMM [ibmm.umontpellier.fr]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Analytical techniques for characterizing 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
An Application Guide to the Comprehensive Characterization of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of this compound (Boc-Afc-OH), a key heterocyclic building block in medicinal chemistry and drug development. The integrity, purity, and structural confirmation of such intermediates are paramount for the successful synthesis of target molecules. This document outlines a multi-technique approach, detailing the principles, expected outcomes, and step-by-step protocols for core analytical methodologies including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Supplementary techniques such as thermal analysis are also discussed to provide a complete physicochemical profile. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
This compound is a bifunctional molecule incorporating a furan ring, a carboxylic acid, and a tert-Butoxycarbonyl (Boc) protected amine. The Boc group is a widely utilized protecting group in peptide and organic synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions[1]. The furan moiety serves as a versatile scaffold in medicinal chemistry. Accurate and thorough characterization is a critical quality control step to ensure batch-to-batch consistency and to validate the structural integrity of the compound before its use in subsequent synthetic steps.
A foundational understanding begins with its basic physicochemical properties, summarized below.
| Property | Value | Source |
| CAS Number | 655255-06-4 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₅ | [2] |
| Molecular Weight | 227.21 g/mol | [2] |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylic acid | |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C | [3] |
Primary Analytical Techniques: Protocols and Interpretation
A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization. The following sections provide detailed protocols and interpretation guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most definitive technique for the structural confirmation of Boc-Afc-OH. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence and connectivity of the furan ring, the carboxylic acid, and the Boc protecting group[1][4].
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is often a good starting point for solubility. However, due to the carboxylic acid proton, which may exchange or have a very broad signal, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. It will allow for the clear observation of both the carboxylic acid proton and the N-H proton.
-
Internal Standard: While modern spectrometers can use the residual solvent peak for calibration (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C), tetramethylsilane (TMS) can be used for highly precise referencing[4].
Expected Spectral Features: The key to confirming the structure lies in identifying the characteristic signals for each part of the molecule.
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12-13 | Broad Singlet | 1H | -COOH |
| Furan H-5 | ~7.5-7.7 | Doublet | 1H | Furan C5-H |
| Furan H-4 | ~6.4-6.6 | Doublet | 1H | Furan C4-H |
| Amine N-H | ~9.0-9.5 | Singlet | 1H | -NH -Boc |
| Boc Group | ~1.45 | Singlet | 9H | -C(CH ₃)₃ |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected δ (ppm) | Assignment |
| Carboxylic Carbonyl | ~160-165 | -C OOH |
| Boc Carbonyl | ~152-155 | -NHC O- |
| Furan C2 & C5 | ~140-145 | C 2-COOH & C 5-H |
| Furan C3 & C4 | ~105-120 | C 3-NHBoc & C 4-H |
| Boc Quaternary Carbon | ~79-81 | -C (CH₃)₃ |
| Boc Methyl Carbons | ~28-29 | -C(C H₃)₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of Boc-Afc-OH and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial[1][4].
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay)[1].
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay)[1].
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.
Workflow for NMR Spectroscopic Analysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-((tert-butoxycarbonyl)amino)furan-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting strategies, and offer detailed protocols to enhance the yield and purity of your target compound.
The synthesis of this compound is a critical process for creating advanced intermediates in medicinal chemistry. The molecule combines a Boc-protected amine with a furan-2-carboxylic acid scaffold, both of which are prevalent in pharmacologically active compounds. A common and effective synthetic route involves three key stages:
-
Formation of a 3-aminofuran-2-carboxylate ester.
-
N-protection of the amine with a tert-butoxycarbonyl (Boc) group.
-
Saponification (hydrolysis) of the ester to yield the final carboxylic acid.
This guide is structured to address issues at each of these critical stages.
Visual Guide: General Synthetic Pathway
Caption: A common three-stage synthetic route.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is very low. How do I identify the problematic step?
A1: Pinpointing the failing step is the most critical diagnostic action. A low overall yield is a cumulative problem, and you must isolate the issue before attempting to optimize.
-
Step-by-Step Analysis: Do not proceed to the next step until you have successfully isolated and characterized the product of the current step.
-
Thin-Layer Chromatography (TLC): TLC is your primary tool. After each reaction, run a TLC of your crude reaction mixture against the starting material. An ideal reaction shows the consumption of the starting material and the appearance of a new spot for the product. Multiple spots may indicate side reactions, while a persistent starting material spot indicates an incomplete reaction.
-
Proton NMR of Crude Product: Before purification, take a small aliquot of your crude product, dissolve it in a deuterated solvent, and acquire a ¹H NMR spectrum. This can quickly tell you if the desired transformation occurred, reveal the presence of major impurities, and help you estimate the conversion rate. For example, in the Boc protection step, the appearance of a large singlet at ~1.5 ppm is indicative of the Boc group's tert-butyl protons.
Q2: I'm getting a low yield and significant tar formation in the initial synthesis of the 3-aminofuran-2-carboxylate ester. What's going wrong?
A2: This is a frequent problem in furan synthesis, often stemming from the inherent instability of the furan ring under certain conditions, especially acidic ones.[1][2]
-
Possible Cause 1: Harsh Reaction Conditions. Many classical furan syntheses, like the Paal-Knorr synthesis, use strong acids and high heat, which can cause substrates to decompose, leading to charring and polymerization.[3]
-
Solution: Opt for milder, more modern synthetic methods. The method described by Dong et al. (2001), involving a Mitsunobu reaction followed by a base-mediated cyclization (e.g., NaH in DME), avoids harsh acidic conditions and can produce the aminofuran ester in good yields (up to 88%).[4]
-
-
Possible Cause 2: Precursor Purity. The purity of your starting materials, such as the α-cyanoketone, is paramount. Impurities can interfere with the delicate base-mediated cyclization.
-
Solution: Ensure your starting materials are pure. Recrystallize or chromatograph them if necessary. Always flame-dry or oven-dry your glassware to prevent water from quenching sensitive reagents like NaH.[5]
-
-
Possible Cause 3: Inefficient Alkylation. In some pathways, the initial alkylation can be the rate-limiting and lowest-yielding step.[4]
-
Solution: If your chosen method involves an initial alkylation followed by cyclization, and yields are poor, consider a one-pot procedure that combines the steps, which can sometimes improve overall efficiency.[4]
-
Q3: The Boc protection step is inefficient, with a lot of unreacted aminofuran remaining. How can I improve it?
A3: Incomplete Boc protection is typically due to insufficient reactivity of the amine or suboptimal reaction conditions. The lone pair of electrons on the 3-amino group of the furan is part of the aromatic system, making it less nucleophilic than a typical aliphatic amine.
-
Possible Cause 1: Insufficient Reagent or Base. The stoichiometry is crucial.
-
Possible Cause 2: Low Nucleophilicity of the Amine. As mentioned, the aminofuran is a weakly nucleophilic amine.
-
Solution: Catalyze the reaction with 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic catalyst that reacts with Boc₂O to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the weak amine.[6] Use DMAP in catalytic amounts (e.g., 5-10 mol%); using it in stoichiometric amounts can increase side reactions.[6][7]
-
-
Possible Cause 3: Incorrect Solvent. The choice of solvent can significantly impact reaction rates.
-
Solution: Aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are standard and generally effective.[6] Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Q4: I'm observing a new, less polar byproduct during Boc protection. What is it?
A4: The most common less-polar byproduct in a Boc protection of a primary amine is the di-Boc protected species, where both protons on the nitrogen have been replaced by Boc groups.
-
Possible Cause: Overly Forcing Conditions. This side reaction is favored by using large excesses of Boc₂O, high temperatures, or stoichiometric amounts of a powerful catalyst like DMAP.[6][8]
-
Solution 1: Control Stoichiometry. Avoid using a large excess of Boc₂O. Stick to 1.1–1.2 equivalents.
-
Solution 2: Reduce Catalyst Loading. If using DMAP, ensure it is catalytic (0.05–0.1 eq).
-
Solution 3: Control Temperature. Run the reaction at room temperature or even cool it to 0 °C. Higher temperatures are generally not required and can promote side reactions.[6]
-
Q5: The final ester hydrolysis is giving me a poor yield. The Boc group seems to be cleaving, or the product is decomposing.
A5: This step is a delicate balance. You need conditions strong enough to hydrolyze the ester but mild enough to preserve both the acid-labile Boc group and the sensitive furan ring.
-
Possible Cause 1: Use of Strong Acid. The Boc group is designed to be removed by strong acids like trifluoroacetic acid (TFA) or HCl.[9] Any acidic workup must be done carefully and with weak acids.
-
Possible Cause 2: Harsh Basic Conditions. While saponification requires a base, prolonged heating with strong bases like NaOH or KOH at high concentrations can potentially lead to furan ring-opening or other degradation pathways.
-
Solution: Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a standard and highly effective method for hydrolyzing esters in sensitive molecules.[10] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in Boc protection, and is it always necessary?
A1: DMAP is a nucleophilic catalyst. It reacts with Boc anhydride to form a more reactive intermediate, which accelerates the acylation of the amine.[6] It is not strictly necessary for highly nucleophilic amines, but for less reactive amines like 3-aminofuran, it can be crucial for achieving a reasonable reaction rate and high conversion.[6][7]
Q2: How can I effectively monitor the reaction progress?
A2: TLC is the most common and convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate (KMnO₄) can be effective for visualizing furan compounds if they are not UV-active. For the hydrolysis step, the product carboxylic acid will have a much lower Rf value than the starting ester.
Q3: Are there specific stability concerns with the furan ring I should be aware of?
A3: Yes. The furan ring is an electron-rich heterocycle that is highly sensitive to strong acids, which can cause protonation-activated polymerization or ring-opening.[1][2] It is also susceptible to oxidation. Avoid strong oxidizing agents and harsh acidic conditions throughout your synthesis and purification steps. Store furan-containing compounds, especially intermediates, in a cool, dark place, preferably under an inert atmosphere.
Data & Optimization
Effective synthesis relies on selecting the right conditions. The table below summarizes common conditions for the critical Boc protection step, illustrating the impact of different reagents.
Table 1: Comparison of General Reaction Conditions for Boc Protection of Amines
| Amine Type | Boc₂O (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Temp (°C) | Typical Time | Reference |
| Aliphatic (Primary) | 1.1 - 1.2 | TEA (1.1-1.5) | None | THF or DCM | 25 | 1-4 h | [6] |
| Amino Acid | 1.2 | NaOH (aq) | None | Water/Acetone | 25 | 10-20 min | [6] |
| Weakly Nucleophilic | 1.1 - 1.2 | TEA (1.5) | DMAP (0.1) | MeCN | 25 | 2-6 h | [6][7] |
| Solvent-Free | 1.0 - 1.1 | None | Protic Ionic Liquid (0.05-0.2) | None | 25 | 5-30 min | [11] |
Visual Guide: Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and fixing low-yield issues.
Optimized Experimental Protocols
The following protocols are provided as a starting point for optimization in your laboratory.
Protocol B: Boc Protection of Ethyl 3-aminofuran-2-carboxylate
-
Reagents & Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve ethyl 3-aminofuran-2-carboxylate (1.0 eq) in anhydrous THF or MeCN (to make a 0.2–0.5 M solution).
-
Add Base & Catalyst: Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the solution for 5 minutes at room temperature.
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise as a solid or as a solution in the same solvent.[6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting amine is consumed (typically 2–6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate.
Protocol C: Saponification of the Boc-Protected Ester
-
Reagents & Setup: Dissolve the Boc-protected ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 4:1 ratio).
-
Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The product will appear as a new, more polar spot at the baseline. The reaction is often complete within 2–4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3–4 with a cold, dilute acid (e.g., 1 M HCl or 5% citric acid).
-
The product may precipitate out. If it does, collect it by filtration. If not, extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Boc-Protected Furan Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Boc-protected furan amino acids. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis and purification of these valuable building blocks. As Senior Application Scientists, we have compiled field-proven insights to help you navigate potential challenges and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the Boc-protection of furan amino acids?
The primary challenges stem from the inherent reactivity of the furan ring.[1][2][3] Furan is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack, particularly under the acidic conditions sometimes used in Boc deprotection, or in the presence of electrophilic reagents.[1][2] Key challenges include:
-
Furan Ring Degradation: The furan moiety can undergo acid-catalyzed hydrolysis or oxidation, leading to ring-opening and the formation of byproducts.[4][5]
-
Electrophilic Substitution on the Furan Ring: The Boc group installation, and particularly its removal, can generate electrophilic species (like the tert-butyl cation) that may react with the furan ring.[6][7]
-
Racemization: As with many amino acid manipulations, there is a risk of racemization at the alpha-carbon, especially under harsh basic or acidic conditions.[8]
Q2: Why is my furan amino acid decomposing during the final TFA cleavage step?
This is a frequently observed issue. The strong acid, trifluoroacetic acid (TFA), used to remove the Boc group can protonate the furan ring, initiating a cascade of reactions that lead to its degradation.[4] One major byproduct identified is a bis-dithioacetal, formed after acidic hydrolysis of the furyl group in the presence of common scavengers like ethanedithiol.[4]
Q3: Can I use standard Boc-protection protocols for furan amino acids?
While standard protocols for Boc-protection using di-tert-butyl dicarbonate (Boc)₂O and a base are a good starting point, they often require optimization for furan-containing amino acids.[9][10] The choice of base, solvent, and reaction temperature can significantly impact the yield and purity by minimizing side reactions.
II. Troubleshooting Guide: Side Reactions & Mitigation Strategies
This section details specific side reactions and provides actionable troubleshooting steps.
Issue 1: Furan Ring Opening and Degradation
-
Symptom: You observe multiple unidentified peaks in your HPLC or LC-MS analysis, often with masses corresponding to fragments of your desired product. Your final yield is significantly lower than expected.
-
Causality: The furan ring is susceptible to acid-catalyzed ring-opening, especially in the presence of water.[5] This can be exacerbated during the Boc-deprotection step with strong acids like TFA.[4]
-
Troubleshooting & Mitigation:
-
Optimize Deprotection Conditions:
-
Scavenger Selection: Avoid dithiol-based scavengers during TFA cleavage. Instead, use a cleavage cocktail containing water and triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA.[4] These scavengers are more effective at minimizing the formation of dithioacetal byproducts.[4]
-
Milder Acids: Consider using HCl in an anhydrous solvent like dioxane for Boc deprotection.[7][11] This can be a milder alternative to neat TFA.
-
-
Control Water Content: Ensure all solvents and reagents are anhydrous, particularly during the Boc protection and deprotection steps, to minimize acid-catalyzed hydrolysis of the furan ring.
-
Issue 2: Electrophilic Alkylation of the Furan Ring
-
Symptom: Your mass spectrometry data shows a peak corresponding to the mass of your product plus 56 Da (a tert-butyl group).
-
Causality: During acid-mediated deprotection, the Boc group is cleaved to form a tert-butyl cation.[6][7][12] This highly electrophilic species can then attack the electron-rich furan ring, leading to an unwanted alkylation side product. The furan ring is highly susceptible to electrophilic substitution, with reactions occurring much faster than with benzene.[2]
-
Troubleshooting & Mitigation:
-
Use of Scavengers: Incorporate a cation scavenger in your deprotection cocktail. Anisole or thioanisole are effective at trapping the tert-butyl cation and preventing it from reacting with the furan ring.[7]
-
Alternative Deprotection Methods: Explore non-acidic deprotection methods. For example, thermal deprotection in a suitable solvent can be an effective way to remove the Boc group without generating highly reactive electrophiles.[13][14]
-
Issue 3: Di-Boc Protection and Over-alkylation
-
Symptom: You observe a product with a mass corresponding to the addition of two Boc groups.
-
Causality: Under certain conditions, particularly with a strong base and excess (Boc)₂O, a second Boc group can be added to the nitrogen of the newly formed carbamate, resulting in a di-Boc protected amino acid.[8]
-
Troubleshooting & Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Use of a slight excess (e.g., 1.1 equivalents) is often sufficient.
-
Reaction Conditions: Employ milder bases and lower reaction temperatures to reduce the likelihood of this side reaction. Catalyst-free N-tert-butyloxycarbonylation in water has been shown to produce N-t-Boc derivatives chemoselectively without N,N-di-t-Boc side products.[9]
-
III. Optimized Experimental Protocols
Protocol 1: Boc-Protection of (2-Furyl)-L-alanine
This protocol is optimized to minimize side reactions.
-
Dissolution: Dissolve (2-Furyl)-L-alanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) and stir until the amino acid is fully dissolved.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected furan amino acid.
-
Protocol 2: Optimized TFA-Mediated Deprotection
This protocol is designed to minimize furan ring degradation.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Deprotection: Dissolve the Boc-protected furan amino acid in the cleavage cocktail.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected amino acid by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
IV. Visualizing Reaction Pathways
Diagram 1: Key Side Reactions in Boc-Furan Amino Acid Synthesis
Caption: Overview of desired reaction and potential side reactions.
V. Data Summary
| Side Reaction | Causal Factor(s) | Recommended Mitigation Strategy |
| Furan Ring Opening | Strong acid (TFA), presence of water | Use milder acid (e.g., HCl/dioxane), employ scavengers (TIS, water), ensure anhydrous conditions |
| tert-Butyl Alkylation | Generation of tert-butyl cation during acid deprotection | Use cation scavengers (anisole, thioanisole), consider thermal deprotection |
| Di-Boc Formation | Excess (Boc)₂O, strong base | Control stoichiometry of (Boc)₂O, use milder base, consider catalyst-free aqueous conditions |
VI. References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--
-
Agasti, S., & Singh, V. K. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. --INVALID-LINK--
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl? (2016). --INVALID-LINK--
-
BOC Sciences. Amino Acid Protection & Deprotection Services. --INVALID-LINK--
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. --INVALID-LINK--
-
Sureshbabu, V. V., & Narendra, N. (2011). Protection Reactions. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 4, pp. 1-136). Wiley-VCH. --INVALID-LINK--
-
O'Brien, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 6(35), 22975-22985. --INVALID-LINK--
-
Sigma-Aldrich. BOC-ON. --INVALID-LINK--
-
Chemistry Steps. Boc Protecting Group for Amines. --INVALID-LINK--
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. --INVALID-LINK--
-
J&K Scientific LLC. BOC Protection and Deprotection. --INVALID-LINK--
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). --INVALID-LINK--
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. --INVALID-LINK--
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. --INVALID-LINK--
-
ChemicalBook. Electrophilic Reactions of Furan. (2022). --INVALID-LINK--
-
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine? (2021). --INVALID-LINK--
-
De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(10), 3229-3247. --INVALID-LINK--
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). --INVALID-LINK--
-
Li, B., et al. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 24(10), 2137-2144. --INVALID-LINK--
-
Schulz, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein and Peptide Letters, 11(6), 601-606. --INVALID-LINK--
-
Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. Green Chemistry, 24(5), 1859-1884. --INVALID-LINK--
-
YouTube. 5 Electrophilic Substitution of Furan. (2018). --INVALID-LINK--
-
Gultyai, V. P., et al. (2021). Furan Ring Opening-Pyrrole Ring Closure: Simple Route to 5Alkyl2-(aminomethyl)pyrroles. Molecules, 26(16), 4945. --INVALID-LINK--
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. --INVALID-LINK--
-
ResearchGate. Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. (2008). --INVALID-LINK--
-
Burel, L., et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 12(11), 2568. --INVALID-LINK--
-
ChemPep. Fmoc Solid Phase Peptide Synthesis. --INVALID-LINK--
-
Wikipedia. 4-Ipomeanol. --INVALID-LINK--
References
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. reddit.com [reddit.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Welcome to the technical support center for 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid (Boc-3-amino-2-furoic acid). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in coupling reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and general reactivity of this compound.
Q1: How should I store and handle this compound?
A: Proper storage is crucial for maintaining the integrity of the compound. It should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[1] Like many furan derivatives, it can be sensitive to acidic conditions and prolonged exposure to light, which may cause degradation.[2]
Q2: What are the best solvents for dissolving this compound for a coupling reaction?
A: Boc-protected amino acids are generally soluble in polar aprotic organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[3] For reactions where the compound's solubility is a limiting factor, a system of DMF containing a mild acid and a tertiary base like pyridine can be effective for dissolving amino acids and their derivatives.[4] However, for most standard amide couplings, DMF, DCM, or acetonitrile are excellent starting points.
Q3: Is the Boc protecting group stable under typical amide coupling conditions?
A: Yes, the tert-butoxycarbonyl (Boc) group is stable under the neutral or basic conditions required for most amide coupling reactions.[3][5] It is also resistant to many nucleophiles and catalytic hydrogenation, providing excellent orthogonality with other protecting groups like Cbz (benzyloxycarbonyl).[3] The primary lability of the Boc group is under acidic conditions, such as with Trifluoroacetic Acid (TFA) or hydrochloric acid (HCl), which are used for its removal post-coupling.[3]
Q4: Can the furan ring itself participate in side reactions?
A: Yes, the furan ring is susceptible to certain reactions, particularly under acidic conditions, which can lead to ring-opening and polymerization.[2] It is crucial to maintain neutral or basic conditions during the reaction and workup to avoid degradation. The electron-donating nature of the Boc-protected amino group can influence the electron density of the furan ring, potentially affecting its reactivity in other transformations like metal-catalyzed cross-coupling.[6]
Q5: Is there a risk of decarboxylation at the C2 position?
A: Furan-2-carboxylic acids can undergo thermal decarboxylation at elevated temperatures (typically above 140-160°C).[7] Most standard amide coupling reactions are performed at or near room temperature, so decarboxylation is not a common side reaction under these conditions. However, if the reaction requires significant heating, this potential pathway should be considered.
II. Troubleshooting Guide: Amide Bond Formation
Amide bond formation is the most common application for this reagent. This guide provides solutions to specific problems you may encounter.
Protocol 1: Standard Amide Coupling with EDC/HOBt
This protocol serves as a baseline for troubleshooting.
Reagents & Materials:
-
This compound
-
Amine coupling partner
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30-60 minutes to form the active ester.
-
Coupling: Add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Q&A
Scenario 1: Low or No Product Yield
Q: I am not seeing any product formation, or the yield is very low. What could be the issue?
A: This is a common problem that can stem from several sources. Let's break down the possibilities:
-
Ineffective Carboxylic Acid Activation: The first step is to ensure your carboxylic acid is properly activated.
-
Reagent Quality: Are your coupling reagents (EDC, HOBt) fresh? Carbodiimides can degrade with moisture. Using freshly opened or properly stored reagents is critical.[8]
-
Activation Time: Allow sufficient time for the active ester to form before adding your amine.
-
-
Poor Nucleophilicity of the Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, the coupling can be sluggish.[9]
-
Alternative Reagents: For challenging amines, consider more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or converting the carboxylic acid to an acyl fluoride.[9][10]
-
Elevated Temperature: Gently heating the reaction (e.g., to 40-50°C) can sometimes drive the reaction to completion, but be mindful of potential decarboxylation if overheated.[10][11]
-
-
Solubility Issues: If either coupling partner has poor solubility in the chosen solvent, the reaction will be inefficient. Ensure both components are fully dissolved.[4]
-
Incorrect Stoichiometry or pH: Ensure you are using an adequate amount of base (like DIPEA) to neutralize any hydrochloride salts from the amine and to facilitate the coupling. The reaction should be basic.[12]
Scenario 2: Formation of Side Products
Q: My reaction is working, but I am seeing significant side products. What are they and how can I prevent them?
A: Side product formation often points to issues with reagent choice or reaction conditions.
-
N-acylurea Formation: This is a classic side product when using carbodiimides like EDC or DCC.[8] The activated O-acylisourea intermediate can rearrange to a stable N-acylurea if it does not react with the amine in a timely manner.
-
Use of Additives: The addition of HOBt or HOAt is specifically designed to trap the O-acylisourea and form an active ester, which is less prone to this side reaction. Ensure you are using at least one equivalent.[8]
-
-
Boc-Deprotection: While unlikely under standard conditions, accidental exposure to acidic contaminants could cause premature deprotection of the Boc group. This would lead to a free amine that could potentially dimerize or undergo other side reactions.
-
Solution: Ensure all reagents and solvents are anhydrous and free of acid. Use a non-nucleophilic base to maintain basicity.
-
-
Furan Ring Degradation: If the reaction mixture turns dark or tarry, it could indicate decomposition of the furan ring.
Scenario 3: Purification Challenges
Q: I am having difficulty purifying my final product. What strategies can I use?
A: The polarity of both the Boc group and the furan ring can make purification tricky.
-
Product is Tailing on Silica Gel Column: This is often due to the interaction of the polar furan and carbamate moieties with the acidic silica gel.
-
Difficulty Removing Urea Byproducts: If you used DCC or EDC, the corresponding urea byproduct can be difficult to remove.
-
Product is Highly Polar: If your coupled product is highly polar and difficult to elute from silica.
-
Solvent System: Switch to a more polar eluent system, such as dichloromethane/methanol.[2]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) HPLC or flash chromatography may be a more suitable purification method.
-
III. Visual Workflows and Diagrams
Standard Amide Coupling Workflow
The following diagram illustrates the key steps and decision points in a standard amide coupling reaction with this compound.
Caption: General workflow for amide coupling.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues during the coupling reaction.
Caption: Troubleshooting decision-making process.
IV. Data Summary Table
The following table summarizes key parameters for consideration when planning your coupling reaction.
| Parameter | Recommendation / Observation | Rationale & Citation |
| Solvents | DMF, DCM, THF, Acetonitrile | Good solubility for Boc-protected amino acids and common coupling reagents.[3] |
| Coupling Reagents | Standard: EDC/HOBt, CDIChallenging: HATU, PyBOP | EDC/HOBt is a robust starting point.[9] HATU is effective for sterically hindered or electron-deficient amines.[9] CDI is also a viable option.[11] |
| Base | DIPEA, Triethylamine (TEA) | Non-nucleophilic bases are required to prevent reaction with the activated carboxylic acid. Should be used in excess (2-3 eq).[12] |
| Temperature | 0°C to Room Temperature | Standard conditions for most amide couplings. Modest heating (40-50°C) can be used for sluggish reactions. Avoid high heat to prevent decarboxylation.[7][10] |
| Boc-Group Stability | Stable to basic and neutral conditions. | The Boc group is specifically designed for stability under these conditions, allowing for selective deprotection later.[3][5] |
| Furan Ring Stability | Labile under acidic conditions. | The furan ring can undergo acid-catalyzed polymerization or degradation. Maintain neutral or basic pH throughout.[2] |
| Purification | Silica gel (may require neutralization), Alumina, Reverse-Phase | Neutralizing silica gel with Et3N can prevent on-column degradation and improve peak shape.[2] |
V. References
-
Gisbert, M., Taltavull, J., Puig de la Bellacasa, R., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available from: --INVALID-LINK--
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6. Available from: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2,5-Disubstituted Furans. BenchChem. Available from: --INVALID-LINK--
-
Gómez-Vidal, J. A., et al. (2020). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available from: --INVALID-LINK--
-
BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids. BenchChem. Available from: --INVALID-LINK--
-
BenchChem. (2025). Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide. BenchChem. Available from: --INVALID-LINK--
-
Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry. Available from: --INVALID-LINK--
-
Pal, A., & Lahiri, S. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. Available from: --INVALID-LINK--
-
Thadke, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available from: --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: --INVALID-LINK--
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: --INVALID-LINK--
-
Tronchet, J. M. J., et al. (2001). Synthesis of Furan Derivatives Condensed with Carbohydrates. National Institutes of Health. Available from: --INVALID-LINK--
-
ResearchGate. (2022). Synthesis of Furans – Recent Advances. ResearchGate. Available from: --INVALID-LINK--
-
Dahl, G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: --INVALID-LINK--
-
Pástor, M., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available from: --INVALID-LINK--
-
Kim, J. H., et al. (2019). The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives. National Institutes of Health. Available from: --INVALID-LINK--
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available from: --INVALID-LINK--
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: --INVALID-LINK--
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Google Patents. Available from: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available from: --INVALID-LINK--
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: --INVALID-LINK--
-
ChemicalBook. (2022). 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID. ChemicalBook. Available from: --INVALID-LINK--
-
National Institutes of Health. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health. Available from: --INVALID-LINK--
-
Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: --INVALID-LINK--
-
ResearchGate. (2024). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available from: --INVALID-LINK--
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available from: --INVALID-LINK--
-
Google Patents. (2023). US20230339876A1 - Process for preparing aminofuranes. Google Patents. Available from: --INVALID-LINK--
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available from: --INVALID-LINK--
-
MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. Available from: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
MDPI. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. Available from: --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: --INVALID-LINK--
-
Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents. Available from: --INVALID-LINK--
-
ResearchGate. (2025). Impact of Deuteration and Temperature on Furan Ring Dynamics. ResearchGate. Available from: --INVALID-LINK--
-
Macmillan Group, Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Macmillan Group. Available from: --INVALID-LINK--
-
National Institutes of Health. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Institutes of Health. Available from: --INVALID-LINK--
-
RSC Publishing. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. RSC Publishing. Available from: --INVALID-LINK--
-
ChemUniverse. (n.d.). This compound. ChemUniverse. Available from: --INVALID-LINK--
-
Biosynth. (n.d.). 3-({[(tert-Butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid. Biosynth. Available from: --INVALID-LINK--
References
- 1. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | 655255-06-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Boc Deprotection for Furan-Containing Peptides
<_- a="">
Welcome to the technical support center for troubleshooting the N-terminal Boc deprotection of furan-containing peptides. The unique chemical nature of the furan ring, specifically its susceptibility to acid-catalyzed degradation, presents a significant challenge during the acid-labile Boc removal step in peptide synthesis. This guide provides in-depth, experience-driven advice to help you navigate these complexities, ensuring the integrity of your furan-modified peptide.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so sensitive to the acidic conditions used for Boc deprotection?
A1: The furan ring is an electron-rich aromatic system that is prone to acid-catalyzed hydrolysis and ring-opening.[1] The process is typically initiated by protonation at the α-carbon (the carbon atom adjacent to the oxygen), which is often the rate-limiting step.[2][3] This protonation can lead to the formation of reactive electrophiles, which can trigger polymerization or other degradation pathways, ultimately destroying the furan moiety.[4]
Q2: What are the visible signs of furan degradation during my experiment?
A2: Furan degradation can manifest in several ways, including a noticeable color change in the reaction mixture (often to yellow or brown), the appearance of unexpected peaks in your HPLC or LC-MS analysis, and a significantly lower yield of your desired peptide. In some cases, you may observe the formation of insoluble polymeric material.[1]
Q3: Can I use standard Boc deprotection protocols, like high concentrations of TFA, for furan-containing peptides?
A3: It is highly discouraged. Standard protocols often utilize strong acidic conditions (e.g., 25-50% TFA in DCM) that can rapidly degrade the furan ring.[5][6] Milder conditions and the use of specific scavengers are crucial for preserving the integrity of the furan moiety.
Q4: What are scavengers and why are they important in this context?
A4: Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the reactive tert-butyl cation that is generated upon Boc cleavage.[7][8] This prevents the carbocation from alkylating sensitive residues in your peptide, including the furan ring.[7][9]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Furan-Containing Peptide After Deprotection
This is the most common issue and is almost always linked to the degradation of the furan ring.
Root Cause Analysis:
The primary culprit is the harshness of the acidic conditions. The choice of acid, its concentration, the reaction temperature, and the duration of the reaction all play a critical role. The furan ring is susceptible to acid-catalyzed ring opening, leading to a variety of byproducts and a diminished yield of the target peptide.[2]
Solutions & Protocols:
-
Employ Milder Acidic Conditions: Avoid high concentrations of TFA. Instead, consider using a more dilute TFA solution or a weaker acid altogether.
-
Protocol 1: Low Concentration TFA Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a deprotection solution of 1-5% TFA in DCM.
-
Add the deprotection solution to the resin and react at 0°C to room temperature.
-
Monitor the reaction closely by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC/LC-MS.
-
Once deprotection is complete, immediately wash the resin with DCM to remove the acid.
-
Neutralize the resin with a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DCM.[5]
-
-
-
Utilize Alternative Acid Systems: 4M HCl in dioxane is a common and often milder alternative to TFA for Boc deprotection.[5][10]
-
Protocol 2: HCl in Dioxane Deprotection
-
Swell the peptide-resin in DCM.
-
Wash the resin with anhydrous 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane to the resin.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress carefully.[5]
-
Wash the resin thoroughly with dioxane and then DCM.
-
Neutralize with 5% DIPEA in DCM.
-
-
Problem 2: Evidence of Furan Ring Opening or Modification in Mass Spectrometry Data
You may observe unexpected mass additions or fragmentation patterns consistent with furan degradation.
Root Cause Analysis:
Acid-catalyzed hydration of the furan ring can lead to the formation of furanols, which can then undergo ring-opening to form species like 4-hydroxy-2-butenal.[2] The reactive tert-butyl cation generated during deprotection can also alkylate the furan ring.
Solutions & Protocols:
-
Incorporate Scavengers: The addition of scavengers is critical to quench the tert-butyl cation and other reactive species.
-
Recommended Scavenger Cocktails:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS, however for furan-containing peptides, a much lower TFA concentration should be used.[6][8]
-
Thioanisole: Can be used to suppress side reactions, but should be used with caution if tryptophan is present in the sequence.
-
-
Protocol 3: Deprotection with Scavengers
-
Swell the peptide-resin in DCM.
-
Prepare a deprotection cocktail of 1-5% TFA in DCM containing 5% TIS (v/v).
-
React at 0°C, monitoring closely.
-
Immediately wash and neutralize the resin upon completion.
-
-
Problem 3: Incomplete Boc Deprotection
Even with milder conditions, you may find that the Boc group is not fully removed.
Root Cause Analysis:
The milder conditions required to preserve the furan ring may not be sufficient to drive the deprotection reaction to completion, especially if steric hindrance is a factor.[7]
Solutions & Protocols:
-
Optimize Reaction Time and Temperature:
-
Gradually increase the reaction time, continuing to monitor for both deprotection completion and furan degradation.
-
If necessary, slowly increase the reaction temperature from 0°C to room temperature, but proceed with extreme caution. Even a slight increase in temperature can significantly accelerate furan degradation.[7]
-
-
Iterative Deprotection:
-
Perform multiple, shorter deprotection steps with fresh reagent rather than a single, prolonged reaction. This can help to drive the reaction to completion while minimizing the exposure of the deprotected, and now more vulnerable, furan-containing peptide to acidic conditions.
-
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical transformations.
Caption: Boc deprotection and potential furan side reactions.
Summary of Recommended Conditions
| Issue | Recommended Action | Acid System | Scavenger | Temperature |
| Furan Degradation | Use milder conditions | 1-5% TFA in DCM or 4M HCl in Dioxane | 5% TIS (v/v) | 0°C to Room Temp |
| Incomplete Deprotection | Increase reaction time cautiously | 1-5% TFA in DCM | 5% TIS (v/v) | Start at 0°C, slowly warm if needed |
| Side Product Formation | Add effective scavengers | 1-5% TFA in DCM | 5% TIS (v/v) | 0°C to Room Temp |
Concluding Remarks
The successful Boc deprotection of furan-containing peptides requires a departure from standard protocols. A careful and methodical approach, prioritizing the stability of the furan ring through the use of milder acidic conditions and appropriate scavengers, is paramount. Always monitor your reactions closely and be prepared to optimize conditions for each specific peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
Overcoming solubility issues with 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Technical Support Center: 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Welcome to the technical support center for this compound (CAS 655255-06-4). This guide is designed for researchers, chemists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during its use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this molecule that influence its solubility?
Answer: The solubility of this compound is governed by a delicate balance between three key functional groups:
-
Carboxylic Acid (-COOH): This is a polar, acidic group. Its protonation state is pH-dependent. In its protonated (R-COOH) form at low pH, it is less polar. In its deprotonated, anionic carboxylate (R-COO⁻) form at higher pH, it becomes significantly more polar and water-soluble.[1][2]
-
tert-Butoxycarbonyl (Boc) Group: This is a large, bulky, and nonpolar (lipophilic) protecting group.[3] It significantly decreases aqueous solubility and increases solubility in organic solvents.[4]
-
Furan Ring: An aromatic heterocycle that contributes to the molecule's overall rigidity and moderate polarity.
The interplay between the nonpolar Boc group and the ionizable carboxylic acid is the primary reason for the molecule's challenging solubility profile in a single solvent system.
Q2: My compound is not dissolving in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature. Why?
Answer: While the Boc group promotes solubility in organic solvents, the carboxylic acid and furan ring introduce significant polarity and the potential for intermolecular hydrogen bonding. This self-association can make it behave like a polar solid, resisting dissolution in moderately polar aprotic solvents like DCM and EtOAc. For many applications, more polar aprotic solvents are required to effectively solvate the molecule.[4]
Q3: Can I use heat to improve solubility? What are the risks?
Answer: Gentle heating can be an effective method to increase the rate of dissolution and solubility. However, caution is advised due to the thermal stability of the Boc protecting group. While generally stable, prolonged heating at high temperatures, especially in the presence of trace acids or in certain solvents, can lead to premature deprotection.[5] It is recommended to use minimal heat (e.g., 40-50°C) and for the shortest time necessary. Always monitor for potential degradation by TLC or LC-MS if stability is a concern.
Q4: How does pH dramatically affect the solubility of this compound in aqueous or alcoholic solutions?
Answer: The effect of pH is the most powerful tool for manipulating the aqueous solubility of this compound.[1][6]
-
At Acidic to Neutral pH (pH < ~7): The carboxylic acid group is primarily in its protonated, neutral form (R-COOH). This form is significantly less water-soluble due to the molecule's overall low polarity, dominated by the Boc group.
-
At Basic pH (pH > ~8): An added base deprotonates the carboxylic acid, forming a carboxylate salt (R-COO⁻ M⁺). This ionic form is vastly more polar and, therefore, much more soluble in polar protic solvents like water, methanol, or ethanol.[2][7][8]
This principle is fundamental to overcoming solubility issues, especially when preparing solutions for biological assays or certain reaction conditions.
Caption: pH-dependent equilibrium and its effect on solubility.
Troubleshooting Guides & Protocols
Guide 1: Preparing Solutions for Organic Synthesis (e.g., Amide Coupling)
Amide bond formation is a common downstream application.[9] Success depends on achieving a homogeneous solution of all reactants. Traditional solvents for these reactions include DMF, NMP, and DCM.[10][11]
Issue: The compound fails to dissolve completely in the chosen reaction solvent.
Troubleshooting Workflow:
Caption: Workflow for dissolving the compound for organic synthesis.
Recommended Solvents for Organic Reactions:
| Solvent | Class | Polarity Index | Notes |
| DMF (Dimethylformamide) | Polar Aprotic | 6.4 | Excellent choice. Effectively solvates both polar and nonpolar parts of the molecule. Common in peptide coupling.[9] |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 7.2 | Strongest common solvent. Use if others fail. Can be difficult to remove post-reaction. |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | 6.5 | Similar to DMF, often used as a replacement.[10] |
| THF (Tetrahydrofuran) | Polar Aprotic | 4.0 | Less polar than DMF/DMSO. May require warming or sonication. Good for reactions with less polar co-reagents.[4] |
Step-by-Step Protocol: Dissolution in DMF
-
Preparation: In a clean, dry reaction vessel, add the required mass of this compound.
-
Solvent Addition: Add approximately 70-80% of the final required volume of anhydrous DMF.
-
Agitation: Stir the mixture vigorously with a magnetic stir bar. If dissolution is slow, place the vessel in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming (Optional): If solids persist, warm the mixture to 40°C with continued stirring until the solution becomes clear.
-
Final Volume: Once fully dissolved, allow the solution to cool to room temperature before adding other reagents and adjusting to the final concentration with DMF.
-
Validation: Before proceeding, ensure the solution is completely homogeneous. The presence of suspended microparticles can negatively impact reaction kinetics.
Guide 2: Preparing Aqueous Stock Solutions for Biological Assays
For biological screening, compounds are typically dissolved in DMSO to create a high-concentration stock, which is then diluted into an aqueous buffer. However, the acidic nature of the compound can cause it to precipitate upon dilution into neutral pH buffers.
Issue: Compound precipitates out of the aqueous assay buffer after dilution from a DMSO stock.
Core Principle: The most robust solution is to convert the acid into a salt before final dilution. By preparing the stock solution at a basic pH, the compound exists as the highly soluble carboxylate anion, preventing precipitation in the final assay buffer (provided the buffer's pH is neutral or basic).[7][8]
Step-by-Step Protocol: Preparation of a pH-Adjusted Aqueous-Organic Stock
-
Initial Dissolution: Dissolve the required mass of this compound in a minimal amount of DMSO (e.g., to make a 100 mM initial solution).
-
Base Selection: Prepare a 1 M stock solution of a suitable base, such as Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), in sterile water.
-
Salt Formation: While vortexing the DMSO solution, add 1.0 to 1.1 equivalents of the aqueous base solution dropwise.
-
Dilution to Final Stock Concentration: Add sterile water or a suitable buffer (e.g., PBS at pH 7.4) to reach the desired final stock concentration (e.g., 10 mM). The final solution should contain a small percentage of DMSO (e.g., 10%) to ensure stability.
-
Storage: Store the final stock solution at -20°C or -80°C. The recommended storage temperature for the solid compound is 2-8°C.
-
Validation: Before use in an assay, perform a test dilution of the stock into the final assay buffer. Visually inspect for any signs of precipitation (cloudiness) over the time course of the experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis & Purification of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this valuable synthetic intermediate. This document provides in-depth troubleshooting advice and robust protocols grounded in established chemical principles to ensure you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The primary impurities typically arise from three sources: the starting materials, side reactions during the Boc-protection step, and degradation of the furan ring.
-
Unreacted Starting Material: Incomplete reaction will leave residual 3-aminofuran-2-carboxylic acid (or its ester precursor).
-
Boc-Related Impurities: The Boc-protection reaction using di-tert-butyl dicarbonate (Boc)₂O can produce tert-butanol as a byproduct. In some cases, double protection on the amine (di-Boc) can occur, although this is less common.[1]
-
Degradation Products: The furan ring is sensitive to strongly acidic conditions and can undergo acid-catalyzed ring-opening, leading to the formation of dicarbonyl compounds and potentially polymeric materials.[2] This is a critical consideration during the acidic workup often used to isolate carboxylic acids.[3][4]
-
Accidental Deprotection: Conversely, exposure to strong acids during workup can inadvertently cleave the Boc group, regenerating the starting amine.[5][6][7]
Q2: What is the recommended first-line strategy for purifying the crude product?
An acid-base extraction is the most effective initial purification step. This technique leverages the acidic nature of the carboxylic acid group on your target molecule while separating it from neutral or basic impurities.
-
Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc).
-
Basify: Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product will move into the aqueous layer as its carboxylate salt, while neutral impurities (like (Boc)₂O or tert-butanol) remain in the organic layer.
-
Separate Layers: Discard the organic layer.
-
Acidify: Carefully acidify the aqueous layer with a mild acid, like 5% citric acid or dilute HCl, to a pH of ~3-4 while cooling in an ice bath.[3][8] This will precipitate your product.
-
Extract Product: Extract the product back into fresh ethyl acetate.
-
Dry and Evaporate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the purified product.[4][8]
This procedure effectively removes most common impurities and sets the stage for final purification by crystallization, if necessary.
Q3: How can I effectively monitor the reaction progress and purification efficiency?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 1:1 Hexane:Ethyl Acetate with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid spot moves properly. Visualize the spots using a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain, which will help visualize both UV-active and non-UV-active compounds.
-
For Reaction Monitoring: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot has been fully consumed.
-
For Purification Monitoring: After an acid-base extraction, run a TLC of the crude material and the purified material. A successful purification will show a significant reduction or complete removal of impurity spots.
In-Depth Troubleshooting Guide
Problem 1: My final product is a dark, intractable oil instead of a solid.
This is a common issue with Boc-protected amino acids, which can be prone to oiling out.[8][9][10] This is often caused by residual solvents, the presence of minor impurities preventing crystallization, or the hygroscopic nature of the product.[9][10]
Root Cause Analysis & Solution Pathway:
Corrective Actions:
-
Remove Residual Solvents: Ensure all solvents, especially tert-butanol, are thoroughly removed by drying the oil under high vacuum, possibly with gentle heating (30-40°C).[4] Residual solvent is a frequent cause of crystallization difficulty.[4]
-
Pulping/Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a large volume of a poor solvent (e.g., hexane or diethyl ether) while stirring vigorously.[9][11] This can often crash out the product as a solid.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a "seed crystal" to the oil to initiate crystallization.[8][11] Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation.[4]
-
Re-purify: If the oil persists, it indicates the presence of impurities. Perform a careful acid-base extraction or silica gel column chromatography.
Problem 2: NMR analysis shows the presence of the starting material, 3-aminofuran-2-carboxylic acid.
This indicates either an incomplete Boc-protection reaction or accidental deprotection of the Boc group during workup.
Root Cause & Solution Table:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reagent, short reaction time, or improper pH. The Boc-protection is typically run under basic conditions (e.g., with NaOH or triethylamine).[3][8] | Re-subject the crude material to the reaction conditions. Add fresh (Boc)₂O and base, and stir for an extended period (e.g., overnight) at room temperature.[4] Monitor by TLC until all starting material is consumed. |
| Accidental Deprotection | The Boc group is notoriously sensitive to acid.[7] During the acidic workup to protonate the carboxylic acid, prolonged exposure or use of a strong acid can cleave the Boc protecting group.[6][12] | During the workup, use a milder acid like 5% citric acid instead of strong acids like HCl.[3] Perform the acidification at low temperatures (0-5°C) and extract the product immediately to minimize its contact time with the acidic aqueous phase.[2][4] |
Problem 3: The furan ring appears to be degrading, leading to a complex mixture and low yield.
Furan rings are susceptible to opening under strongly acidic conditions, a reaction initiated by protonation of the ring.[2] This is exacerbated by higher temperatures and prolonged exposure.[2]
Preventative Measures & Protocol Adjustments:
-
pH Control: Maintain the pH between 5 and 10 whenever possible, as the furan ring is more stable in this range at moderate temperatures.[2] During the acidic workup, do not acidify below pH 3.
-
Temperature Management: Conduct all acidic steps at 0°C or below to slow the rate of degradation.[2]
-
Solvent Choice: Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[2]
-
Minimize Exposure Time: Plan your workup to minimize the time the compound spends in an acidic environment. Have your extraction solvent and separatory funnel ready before you start the acidification step.[2]
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction for Purification
This protocol is designed to purify the crude product by separating it from neutral and basic impurities while minimizing degradation.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc, ~10 mL per 1 g of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with saturated aqueous NaHCO₃ solution (3 x 10 mL). Combine the aqueous layers.
-
Back-Extraction: Wash the combined aqueous layers with a small portion of fresh EtOAc (1 x 10 mL) to remove any remaining neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. While stirring, slowly add 1 M citric acid or 1 N HCl dropwise until the pH of the solution is ~3-4 (check with pH paper). A white precipitate should form.
-
Product Extraction: Immediately extract the acidified aqueous solution with EtOAc (3 x 15 mL).
-
Final Wash & Dry: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: Recrystallization from Ethyl Acetate/Hexane
This is a standard procedure for obtaining high-purity crystalline material from the product isolated after acid-base extraction.
-
Dissolution: In an Erlenmeyer flask, dissolve the semi-purified product in a minimum amount of warm ethyl acetate (heat to ~40-50°C).
-
Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration through a fluted filter paper to remove it.
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, add n-hexane dropwise until the solution becomes faintly turbid.
-
Cooling: Place the flask in a refrigerator (4°C) or an ice bath for several hours (or overnight) to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid
In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. For researchers and professionals in pharmaceutical development, intermediates such as 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid represent critical building blocks. The incorporation of a furan ring, a privileged scaffold in medicinal chemistry, and a Boc-protected amine, a cornerstone of peptide synthesis, necessitates rigorous analytical verification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of this compound, offering a comparative perspective with a structurally analogous compound, N-Boc-3-aminobenzoic acid, to highlight the influence of the heterocyclic ring system.
The Significance of Spectroscopic Analysis in Process Chemistry
The journey from a chemical blueprint to a viable drug candidate is paved with analytical checkpoints. Spectroscopic techniques like NMR and IR provide a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. For a molecule like this compound, these analyses are not merely procedural; they are the bedrock of confidence in subsequent synthetic transformations. The causality behind choosing NMR and IR lies in their complementary nature: IR spectroscopy provides a rapid fingerprint of the functional groups present, while NMR spectroscopy offers a detailed map of the atomic connectivity and electronic environment.
Predicted and Comparative Spectral Analysis
Due to the novelty of this compound, publicly available, peer-reviewed spectral data is scarce. Therefore, this guide presents a predicted spectral analysis based on established principles of spectroscopy and data from analogous structures. For comparative purposes, we will examine the experimental data of N-Boc-3-aminobenzoic acid, a compound that shares the Boc-protected amino acid and carboxylic acid functionalities attached to an aromatic ring. This comparison will underscore the unique spectral contributions of the furan ring.
¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a wealth of structural information.
Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum of the target molecule is expected to exhibit distinct signals corresponding to the furan ring protons, the Boc group, the amine proton, and the carboxylic acid proton.
-
Furan Protons (H-4 and H-5): The two protons on the furan ring are expected to appear as doublets in the aromatic region, typically between 6.0 and 7.5 ppm. The coupling constant (J) between these two vicinal protons would be in the range of 2-4 Hz, characteristic of furan systems.
-
Boc Group Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.5 ppm.
-
Amine Proton (N-H): The amine proton is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears between 7.0 and 9.0 ppm.
-
Carboxylic Acid Proton (O-H): The acidic proton of the carboxylic acid will also be a broad singlet, appearing significantly downfield, usually above 10 ppm, and its position is also dependent on experimental conditions.
¹H NMR Spectrum of N-Boc-3-aminobenzoic acid (for comparison)
For N-Boc-3-aminobenzoic acid, the aromatic protons of the benzene ring will show a more complex splitting pattern in the region of 7.3-8.1 ppm. The Boc group protons will appear as a singlet around 1.54 ppm, and the carboxylic acid proton will be a broad singlet downfield.
Predicted ¹³C NMR Spectrum of this compound
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Furan Carbons: The four carbons of the furan ring are expected to resonate in the range of 100-150 ppm. The carbon bearing the carboxylic acid (C-2) and the carbon with the amino group (C-3) will be significantly deshielded.
-
Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-170 ppm.
-
Boc Group Carbons: The carbonyl carbon of the Boc group will be around 153 ppm, the quaternary carbon at approximately 80 ppm, and the methyl carbons around 28 ppm.
¹³C NMR Spectrum of N-Boc-3-aminobenzoic acid (for comparison)
In N-Boc-3-aminobenzoic acid, the aromatic carbons will appear between 115 and 140 ppm. The carboxylic acid carbonyl will be around 167 ppm, and the Boc group carbons will have similar chemical shifts to those in the furan derivative.
Table 1: Comparison of Predicted/Experimental NMR Data (in ppm)
| Assignment | This compound (Predicted) | N-Boc-3-aminobenzoic acid (Experimental/Predicted) [1][2] |
| ¹H NMR | ||
| Furan H-4, H-5 | ~6.5-7.5 (d, d) | - |
| Aromatic CH | - | ~7.4-8.0 (m) |
| NH | ~7.0-9.0 (br s) | ~9.5 (br s) |
| COOH | >10 (br s) | >12 (br s) |
| Boc (9H) | ~1.5 (s) | ~1.54 (s) |
| ¹³C NMR | ||
| Furan C | ~110-150 | - |
| Aromatic C | - | ~118-140 |
| COOH | ~165 | ~167 |
| Boc C=O | ~153 | ~153 |
| Boc C(CH₃)₃ | ~80 | ~81 |
| Boc C(CH₃)₃ | ~28 | ~28 |
Infrared (IR) Spectral Analysis
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
Predicted IR Spectrum of this compound
The IR spectrum of the target compound is expected to show characteristic absorption bands for the carboxylic acid, carbamate, and furan ring.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3]
-
N-H Stretch (Carbamate): A moderate absorption band should appear around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): C-H stretching vibrations for the furan ring will appear just above 3000 cm⁻¹, while those for the Boc group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Carbamate): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will be a strong, sharp peak around 1700-1725 cm⁻¹.[3] The carbamate C=O stretch will also be a strong, sharp peak, typically in the range of 1680-1700 cm⁻¹.
-
Furan Ring Vibrations: Characteristic absorptions for the furan ring are expected in the fingerprint region, typically around 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹.
IR Spectrum of N-Boc-3-aminobenzoic acid (for comparison)
The IR spectrum of N-Boc-3-aminobenzoic acid will also show the broad O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, and two distinct C=O stretching bands. The primary difference will be in the fingerprint region, where the absorptions will be characteristic of a substituted benzene ring rather than a furan ring.
Table 2: Comparison of Key IR Absorption Bands (in cm⁻¹)
| Vibrational Mode | This compound (Predicted) | N-Boc-3-aminobenzoic acid (Typical Ranges) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H Stretch (Carbamate) | 3300-3400 | 3300-3400 |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1680-1710 |
| C=O Stretch (Carbamate) | 1680-1700 | 1680-1700 |
| Furan Ring Vibrations | ~1500-1600, ~1000-1200 | - |
| Benzene Ring Vibrations | - | ~1450-1600, ~690-900 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following detailed protocols are recommended. These protocols are designed to be self-validating by incorporating standard practices for sample preparation and instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 1-2 second relaxation delay).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 or more scans, 2-5 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Step-by-Step FTIR Protocol (using Attenuated Total Reflectance - ATR):
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the instrument itself.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum.
-
It is conventional to present the spectrum in absorbance mode for quantitative analysis and easier comparison of peak intensities.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Conclusion
The structural elucidation of novel compounds like this compound is a critical step in the advancement of chemical and pharmaceutical research. This guide has provided a comprehensive, albeit predictive, analysis of its NMR and IR spectral characteristics, grounded in the fundamental principles of spectroscopy. By comparing these predicted data with the known spectral features of N-Boc-3-aminobenzoic acid, we can appreciate the distinct influence of the furan ring on the molecule's spectroscopic fingerprint. The detailed experimental protocols provided herein offer a robust framework for researchers to obtain high-quality data, ensuring the confident identification and characterization of this and other similar molecules. As a Senior Application Scientist, I emphasize that while predictive tools are invaluable, empirical data remains the gold standard. This guide serves as both a predictive reference and a practical manual for the empirical validation of this compound.
References
A Comparative Guide to the Mass Spectrometric Analysis of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid
This guide provides an in-depth analysis of the mass spectrometric behavior of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, a molecule of significant interest in contemporary drug discovery due to its furan scaffold. We will explore its ionization and fragmentation characteristics, compare mass spectrometry with other analytical techniques, and provide detailed experimental protocols to support your research endeavors.
Introduction: The Analytical Significance of a Protected Furan Amino Acid
This compound is a key building block in medicinal chemistry. The furan ring serves as a versatile scaffold, while the amino and carboxylic acid functionalities provide sites for molecular elaboration. The tert-Butoxycarbonyl (Boc) protecting group is crucial for synthetic strategies, yet its thermal lability and propensity for fragmentation present a unique challenge for analytical characterization. Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and structural integrity of this compound and its derivatives throughout the drug development pipeline. This guide will focus on mass spectrometry as the primary analytical tool, offering insights into its application and comparison with other relevant techniques.
Mass Spectrometry of this compound: A Detailed Exploration
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of molecules. For this compound, the choice of ionization method is critical to obtaining meaningful data.
Ionization Techniques: A Comparative Overview
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like our target compound. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation in the source. This makes it ideal for accurate molecular weight determination.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1] However, for a labile molecule like ours, the molecular ion may be weak or entirely absent, making it challenging to determine the molecular weight.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger molecules. While it can be used for smaller molecules, ESI is generally more common for compounds of this size.
Comparison of Ionization Techniques
| Ionization Technique | Suitability for Target Molecule | Expected Observations | Advantages | Disadvantages |
| ESI | High | Strong [M+H]+ or [M-H]- signal | Preserves molecular ion, suitable for LC-MS | Limited structural information from source fragmentation |
| EI | Moderate | Extensive fragmentation, weak or absent molecular ion | Rich structural information from fragmentation patterns | May not provide molecular weight information |
| MALDI | Moderate | [M+H]+ or [M+Na]+ | High throughput, tolerant to some buffers | Can have matrix interference in the low mass range |
Predicted Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is expected to be dominated by the lability of the Boc group. By combining knowledge of the fragmentation of carboxylic acids, furan rings, and Boc-protected amines, we can predict the following key fragmentation pathways, particularly under collision-induced dissociation (CID) in an MS/MS experiment.
Key Fragmentation Pathways:
-
Loss of Isobutene (56 Da): The most characteristic fragmentation of a Boc group is the loss of isobutene (C4H8) to form a carbamic acid intermediate, which then readily decarboxylates.
-
Loss of tert-Butanol (74 Da): Another common pathway for Boc-protected compounds involves the loss of tert-butanol.[2]
-
Loss of the entire Boc group (100 Da): This results from the cleavage of the N-C bond.
-
Decarboxylation (Loss of CO2, 44 Da): The carboxylic acid group can readily lose carbon dioxide.
-
Furan ring fragmentation: The furan ring itself can undergo cleavage, though this is typically less favored than the loss of the protecting group.
References
Navigating the Synthesis of Acid-Sensitive Peptides: A Comparative Guide to Boc and Fmoc Protection Strategies
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of innovation. The choice between the two dominant solid-phase peptide synthesis (SPPS) methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the entire synthetic strategy. This choice becomes particularly crucial when the target sequence contains amino acids with acid-sensitive side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Histidine (His).
This in-depth technical guide provides a comprehensive comparison of Boc and Fmoc protection strategies for the synthesis of these challenging peptides. We will explore the fundamental chemical principles, examine the causality behind experimental choices for protecting acid-labile residues, present comparative data, and provide detailed experimental protocols to empower you to make the most informed decision for your specific application.
The Core Dichotomy: Understanding the Fundamental Chemistries
The primary distinction between the two strategies lies in the lability of the temporary α-amino (Nα) protecting group, which dictates the orthogonality of the entire process.[1][]
-
Boc/Bzl Strategy: This classic approach is built on a principle of graduated acid lability . The Nα-Boc group is removed at each cycle with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] Side-chain protecting groups, usually benzyl (Bzl)-based, are more robust and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[5] This is considered a quasi-orthogonal system, as both types of protecting groups are acid-labile, differing only in the required acid strength.[6]
-
Fmoc/tBu Strategy: This modern approach is a fully orthogonal system. The Nα-Fmoc group is base-labile and is removed at each cycle with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[][8] This allows for the use of acid-labile tert-butyl (tBu)-based side-chain protecting groups, which remain stable during the basic deprotection cycles and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[][9]
This fundamental difference in deprotection chemistry has profound implications for the handling of acid-sensitive residues. The repetitive acid treatments in Boc-SPPS can potentially degrade sensitive side chains over the course of a long synthesis, whereas the milder, basic conditions of the Fmoc cycle are generally more forgiving.[9][10]
Strategic Protection of Acid-Sensitive Residues: A Head-to-Head Comparison
The success of synthesizing peptides with acid-labile residues hinges on the selection of appropriate side-chain protecting groups. These groups must remain intact during the cyclical Nα-deprotection steps but be cleanly removable during the final cleavage without generating side products.
Tryptophan (Trp)
The indole side chain of Tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during acidic treatments.[11]
-
In Boc-SPPS: The most common strategy is to protect the indole nitrogen with a formyl (For) group (Boc-Trp(For)-OH) .[11] This group effectively shields the indole ring from modification during the repetitive TFA deprotection steps. However, its removal often requires a separate step or specific conditions during the final strong acid cleavage.[12] Unprotected Trp can be used, but this necessitates the inclusion of scavengers like dithiothreitol (DTT) or 1,2-ethanedithiol (DTE) in every TFA deprotection step to minimize side reactions.[3][13]
-
In Fmoc-SPPS: The preferred derivative is Fmoc-Trp(Boc)-OH . The side-chain Boc group offers robust protection against side reactions. Crucially, it prevents the modification of Trp by carbocations generated from other protecting groups (e.g., from Arg(Pbf)) during the final TFA cleavage.[8][11] The use of Fmoc-Trp(Boc)-OH has been shown to dramatically improve the yields and purity of Trp-containing peptides compared to using unprotected Trp.[10][14]
Methionine (Met)
The thioether side chain of Methionine is prone to oxidation to methionine sulfoxide, particularly under acidic conditions.[11][15]
-
In Boc-SPPS: Methionine is often used without side-chain protection. To prevent alkylation by tert-butyl cations during Boc deprotection, scavengers are required in the TFA solution.[3][6] Oxidation can still occur during the final HF or TFMSA cleavage. An alternative is to use the pre-oxidized form, Boc-Met(O)-OH , and reduce the sulfoxide back to the thioether after purification of the peptide.
-
In Fmoc-SPPS: As with the Boc strategy, Met is typically used unprotected. The risk of oxidation primarily exists during the final TFA cleavage. This is mitigated by using specialized cleavage cocktails containing reducing agents and scavengers.[16][17] The Fmoc strategy avoids the repetitive acidic steps that pose a cumulative risk of oxidation in the Boc workflow.[16]
Cysteine (Cys)
The thiol group of Cysteine is highly nucleophilic and requires robust protection to prevent oxidation and alkylation.
-
In Boc-SPPS: A common protecting group is the 4-methylbenzyl (4-MeBzl) group. It is stable to the repetitive TFA treatments but is cleaved by strong acids like HF. Other benzyl-type groups are also employed.[13]
-
In Fmoc-SPPS: The standard is the acid-labile trityl (Trt) group (Fmoc-Cys(Trt)-OH) . The Trt group is removed during the final TFA cleavage.[18] For strategies requiring orthogonal disulfide bond formation, the acetamidomethyl (Acm) group (Fmoc-Cys(Acm)-OH) is used, which is stable to TFA and requires specific reagents like iodine for removal.[13]
Histidine (His)
The imidazole ring of Histidine presents a major challenge: its basicity can catalyze racemization of the activated amino acid during coupling.[19][20]
-
In Boc-SPPS: Protecting groups like tosyl (Tos) or benzyloxymethyl (Bom) are used to suppress racemization.[9] The Boc strategy, with its in-situ neutralization protocols, is often considered to have a lower risk of racemization for sensitive residues like histidine compared to standard Fmoc protocols.
-
In Fmoc-SPPS: The choice of protecting group is critical. The traditional Fmoc-His(Trt)-OH protects the τ-nitrogen but leaves the π-nitrogen exposed, which can still lead to significant racemization, especially at elevated temperatures.[19][21] Superior alternatives that protect the problematic π-nitrogen, such as Fmoc-His(Boc)-OH , have been developed and show dramatically reduced epimerization levels, often from >6% down to <1% under forcing conditions.[21]
| Residue | Boc Strategy Derivative | Boc Key Considerations | Fmoc Strategy Derivative | Fmoc Key Considerations |
| Tryptophan | Boc-Trp(For)-OH | Protects indole from repetitive acid exposure. | Fmoc-Trp(Boc)-OH | Excellent protection during synthesis and final cleavage; minimizes side-products.[14] |
| Methionine | Boc-Met-OH or Boc-Met(O)-OH | Scavengers needed in TFA. Oxidation risk during cleavage. | Fmoc-Met-OH | Oxidation risk primarily during final cleavage, managed by cocktail choice.[16] |
| Cysteine | Boc-Cys(4-MeBzl)-OH | Stable protection, cleaved by strong acid (HF). | Fmoc-Cys(Trt)-OH | Standard choice, cleaved by TFA. Acm group for orthogonal strategies.[13] |
| Histidine | Boc-His(Tos)-OH | Good racemization control. | Fmoc-His(Boc)-OH | Superior suppression of racemization compared to Trt protection.[21] |
The Final Act: Cleavage and Deprotection Cocktails
The final cleavage step is where the choice of strategy manifests most dramatically. This step simultaneously removes all side-chain protecting groups and cleaves the peptide from the resin. The composition of the "cleavage cocktail" is critical for preserving the integrity of sensitive residues.
Boc Strategy Cleavage
Requires harsh, strong acids. The standard is anhydrous Hydrogen Fluoride (HF) , which necessitates specialized, corrosion-resistant equipment. Alternatives include TFMSA. These cocktails must contain a variety of scavengers to quench the highly reactive carbocations generated from the benzyl-based protecting groups.[5]
| Boc Cleavage Reagent | Common Scavenger Cocktail | Primary Application / Notes |
| High HF | HF:Anisole (9:1) or HF:p-cresol:p-thiocresol (90:5:5) | Standard procedure for most peptides. Requires dedicated HF apparatus.[5] |
| Low-High HF | Step 1 (Low): HF/DMS (1:3); Step 2 (High): 100% HF | Milder initial deprotection minimizes side reactions on sensitive residues.[22] |
| TFMSA | TFMSA/TFA/thioanisole/m-cresol | An alternative to HF that does not require specialized equipment, but can be less efficient.[22] |
Fmoc Strategy Cleavage
Utilizes Trifluoroacetic Acid (TFA) , a strong but less hazardous acid than HF. The cocktail composition is tailored based on the specific sensitive residues present in the sequence.
| Fmoc Cleavage Cocktail | Composition (v/v) | Primary Application / Notes |
| Standard (TFA/TIS/H₂O) | 95 : 2.5 : 2.5 | For peptides without sensitive residues or with robust protection (e.g., Trp(Boc)).[5] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[5][17] |
| Reagent B (Low Odor) | TFA/Phenol/H₂O/TIS (88:5:5:2) | Effective for scavenging trityl groups but does not protect Met from oxidation.[17] |
| Reagent H | TFA/Phenol/Thioanisole/H₂O/EDT/DMS/NH₄I | Specifically designed to prevent methionine oxidation.[17] |
Visualizing the Workflows
To better understand the cyclical nature and key chemical transformations in each strategy, the following diagrams illustrate the core processes.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols: Synthesis of a Model Peptide
To provide a practical comparison, we outline parallel protocols for the manual synthesis of a model peptide, Ac-Tyr-Trp-Met-Asp-NH₂ , which contains three acid-sensitive residues.
Model Peptide: Ac-Tyr-Trp-Met-Asp-NH₂
Protocol 1: Boc-SPPS Strategy
-
Resin Preparation:
-
Start with 0.2 mmol of MBHA resin.
-
Swell the resin in DCM for 1 hour in a reaction vessel.
-
-
First Amino Acid Coupling (Boc-Asp(OBzl)-OH):
-
Perform a standard DCC/HOBt or HBTU coupling of 4 equivalents of Boc-Asp(OBzl)-OH to the neutralized MBHA resin.
-
Confirm completion with a negative Kaiser test.
-
-
SPPS Cycle (for Met, Trp, Tyr):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM containing 0.5% DTE for 2 minutes, drain. Repeat with a fresh solution for 20 minutes.[3]
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (2x). Wash with DCM (3x).
-
Coupling: Couple 4 equivalents of the next Boc-protected amino acid (Boc-Met-OH, Boc-Trp(For)-OH, Boc-Tyr(2-Br-Z)-OH) using an appropriate activator (e.g., HBTU/DIEA in DMF). Agitate for 1-2 hours.
-
Monitoring: Confirm complete coupling with a Kaiser test before proceeding to the next cycle.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DCM for 30 minutes.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Prepare a specialized HF apparatus.
-
Add the resin and a scavenger mixture (e.g., p-cresol, p-thiocresol) to the reaction vessel.
-
Cool the vessel to -10°C and carefully distill anhydrous HF into it.
-
Stir the reaction at 0°C for 60-90 minutes.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Protocol 2: Fmoc-SPPS Strategy
-
Resin Preparation:
-
Start with 0.2 mmol of Rink Amide resin.
-
Swell the resin in DMF for 1 hour in a reaction vessel.
-
-
First Amino Acid Deprotection:
-
Treat the pre-loaded Fmoc-Asp(OtBu)-Rink Amide resin with 20% piperidine in DMF for 3 minutes, drain. Repeat with a fresh solution for 10 minutes.
-
Wash thoroughly with DMF (5x).
-
-
SPPS Cycle (for Met, Trp, Tyr):
-
Coupling: Couple 4 equivalents of the next Fmoc-protected amino acid (Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH) pre-activated with HCTU (3.9 eq) and DIEA (8 eq) in DMF. Agitate for 45-60 minutes.
-
Monitoring: Confirm complete coupling with a Kaiser test.
-
Washing: Wash the resin with DMF (3x).
-
Fmoc Deprotection: Treat with 20% piperidine in DMF as described above. Wash with DMF (5x).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, then DCM, and dry under vacuum.
-
Prepare the cleavage cocktail: Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5).[17]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash the pellet with cold ether (3x), and dry under vacuum.
-
Conclusion and Recommendations
The choice between Boc and Fmoc strategies is not a matter of one being definitively superior, but rather which is better suited for the specific peptide and application.
The Fmoc/tBu strategy is generally recommended for the synthesis of peptides containing acid-sensitive residues. Its key advantages include:
-
Milder cyclical deprotection conditions: The use of a mild base (piperidine) avoids the repetitive acid exposure that can harm sensitive side chains.[][10]
-
True Orthogonality: This allows for more complex synthetic manipulations on the solid phase.[6][]
-
Safer Final Cleavage: TFA is significantly less hazardous and easier to handle than anhydrous HF.[9]
-
Superior Protecting Groups: The development of advanced protecting groups like Fmoc-Trp(Boc)-OH and Fmoc-His(Boc)-OH provides robust solutions for minimizing side reactions like alkylation and racemization.[14][21]
The Boc/Bzl strategy remains a powerful and relevant technique, particularly for:
-
Long or Aggregation-Prone Peptides: The different solvent systems (primarily DCM) and the protonated state of the peptide chain after TFA deprotection can sometimes be more effective at disrupting inter-chain aggregation.[1]
-
Cost-Effectiveness for Simpler Peptides: For large-scale synthesis of peptides without sensitive residues, the raw materials for Boc chemistry can be more economical.
Ultimately, the optimal strategy is determined by a careful analysis of the peptide sequence, the required scale of synthesis, and the available laboratory infrastructure. By understanding the underlying chemical principles and leveraging the specific protecting groups and cleavage protocols outlined in this guide, researchers can confidently navigate the synthesis of even the most challenging acid-sensitive peptides.
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Synthetic 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid
Abstract
This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for the purity assessment of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, a critical building block in contemporary drug discovery and development. Recognizing that the integrity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API), we present an in-depth analysis of orthogonal analytical techniques. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and quality control professionals. We detail and compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), providing step-by-step protocols and data interpretation guidance. The objective is to equip the reader with a robust, self-validating framework for the comprehensive characterization and purity determination of this essential synthetic intermediate.
Introduction: The Imperative of Purity in Drug Synthesis
This compound is a heterocyclic, N-Boc-protected amino acid derivative. Its unique structure makes it a valuable precursor in the synthesis of complex molecules, particularly those targeting biological pathways where the furan moiety can act as a bioisostere or a key pharmacophoric element. The purity of this building block is paramount; even trace impurities can have significant downstream consequences, including the formation of toxic by-products, altered pharmacological activity, and complications in regulatory filings.
According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in new drug substances must be rigorously controlled and qualified.[1][2][3] This guideline mandates the identification and characterization of any impurity present at a level of 0.10% or higher, underscoring the need for highly sensitive and specific analytical methods.[4] This guide will compare the primary analytical tools used to meet and exceed these stringent requirements.
Anticipating the Challenge: A Profile of Potential Impurities
A robust purity assessment strategy begins with a theoretical analysis of potential impurities derived from the synthetic route and inherent stability of the molecule. While the exact synthesis can vary, a common approach involves the protection of a 3-aminofuran-2-carboxylic acid precursor.
Potential Organic Impurities Include:
-
Starting Materials: Unreacted 3-aminofuran-2-carboxylic acid or its ester precursor.
-
Reagents and By-products: Residual coupling agents or by-products from the introduction of the tert-butoxycarbonyl (Boc) group.
-
Degradation Products: The furan ring can be susceptible to acidic conditions, potentially leading to ring-opened species. Hydrolysis of the Boc group can also occur.
-
Process-Related Impurities: Incomplete reactions during synthesis can lead to related substances, such as deletion or insertion impurities if used in solid-phase synthesis.[5][6][7]
The following diagram illustrates the logical flow of identifying and controlling these potential impurities according to established regulatory guidelines.[4][8]
Caption: Workflow for impurity identification and qualification based on ICH Q3A thresholds.[3][4]
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a validated and trustworthy assessment. We will compare the three most powerful and commonly used techniques: HPLC, qNMR, and LC-MS.
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Purity Percentage (% Area): The workhorse for determining the relative purity and detecting process impurities and degradation products.[9] | High sensitivity, excellent resolution, robust and reproducible, ideal for stability-indicating assays. | Requires a chromophore for UV detection; assumes all impurities have the same response factor as the main peak for area % calculation, which can be inaccurate. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei.[10] | Absolute Purity (Assay): Provides an absolute measure of purity against a certified internal standard without needing a reference standard of the analyte itself.[11][12] | Inherently quantitative for all proton-containing molecules, provides structural information, non-destructive.[13][14] | Lower sensitivity than HPLC, requires a pure internal standard, complex mixtures can lead to overlapping signals. |
| LC-MS | Combines the separation power of HPLC with the mass detection capabilities of MS. | Impurity Identification: Determines the molecular weight of impurities, aiding in their structural elucidation.[] | Extremely high sensitivity and specificity, provides molecular weight data, essential for identifying unknown peaks from HPLC. | Can be less quantitative than HPLC-UV without specific reference standards for each impurity, ion suppression effects can occur. |
Head-to-Head Method Comparison: A Data-Driven Case Study
To illustrate the strengths of each technique, consider a hypothetical batch of this compound.
Scenario: A new batch is analyzed, and the initial HPLC-UV chromatogram shows the main peak at 99.2% area, with two minor impurity peaks: Impurity A (0.5% area) and Impurity B (0.3% area).
-
HPLC-UV Analysis: The initial result suggests high purity. However, this is a relative purity based on UV absorption. If Impurity A has a much stronger chromophore than the main compound, its actual concentration could be significantly lower than 0.5%. Conversely, if an impurity has a weak chromophore, its concentration could be dangerously under-reported.
-
LC-MS Investigation: The sample is injected into an LC-MS system.
-
The main peak shows the expected mass for the target compound.
-
The peak corresponding to Impurity A shows a mass consistent with the starting material, 3-aminofuran-2-carboxylic acid (i.e., the Boc group is missing).
-
The peak for Impurity B shows a mass that does not correspond to any obvious starting material or by-product. It is an "unknown" impurity.
-
-
qNMR for Absolute Purity: The batch is then analyzed by ¹H qNMR using a certified internal standard (e.g., maleic acid).[11] The integration of the distinct tert-butyl singlet of the Boc group (~1.4 ppm)[16] is compared to the known proton signal of the internal standard. The calculation reveals an absolute purity of 98.5% w/w .
-
The HPLC area % (99.2%) was an overestimation of the true purity.
-
qNMR (98.5%) provided the accurate, absolute purity value.
-
LC-MS successfully identified Impurity A as unreacted starting material and confirmed that Impurity B requires further structural elucidation because its level (0.3%) is above the ICH identification threshold.[3][4]
This case demonstrates that relying on a single method is insufficient. The combination of HPLC for impurity detection, LC-MS for identification, and qNMR for an accurate assay provides a self-validating system that ensures product quality and safety.
Standard Operating Procedures (SOPs): Detailed Experimental Protocols
The trustworthiness of any analysis hinges on meticulously executed and well-documented protocols.
SOP 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This is a versatile column providing good retention for moderately polar compounds like the target analyte.[9][17]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape.[18]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or as determined by UV scan.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Water:Acetonitrile mixture to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[9]
-
Analysis: Inject 10 µL. Integrate all peaks greater than the reporting threshold (e.g., 0.05%). Purity is reported as the area of the main peak divided by the total area of all peaks.
SOP 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (≥400 MHz).[12]
-
Internal Standard: Maleic Acid (Certified Reference Material).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.[11]
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Crucially, ensure complete relaxation of all protons by using a long relaxation delay (D1) of at least 5 times the longest T1 value of the protons being integrated (a D1 of 30-60 seconds is common for accurate quantification).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing & Calculation:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the well-resolved singlet for the nine tert-butyl protons of the analyte.
-
Integrate the singlet for the two vinyl protons of the maleic acid internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molecular weights, number of protons, and masses of both the analyte and the internal standard.
-
The logical flow for selecting and applying these analytical methods is visualized below.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mca.gm [mca.gm]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. enovatia.com [enovatia.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. veeprho.com [veeprho.com]
- 14. toref-standards.com [toref-standards.com]
- 16. benchchem.com [benchchem.com]
- 17. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Crystallography of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Enigma of a Versatile Building Block
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its rigid furan core, combined with the protected amine and carboxylic acid functionalities, offers a unique scaffold for designing novel peptidomimetics, enzyme inhibitors, and functional polymers. The tert-butoxycarbonyl (Boc) protecting group is crucial in synthetic chemistry, enabling controlled peptide coupling and other transformations by masking the reactivity of the amine.
Despite its utility, a comprehensive understanding of the solid-state structure of this molecule and its derivatives remains elusive. As of this guide's publication, a publicly accessible single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD). This absence of crystallographic data creates a knowledge gap, limiting our ability to predict its conformational preferences, understand its intermolecular interactions, and rationally design crystalline materials with desired properties.
This guide aims to bridge that gap. While we cannot present the definitive structure of the title compound, we will provide a robust framework for its investigation. We will outline a detailed, field-proven protocol for its synthesis and crystallization, explaining the causal logic behind each step. Furthermore, we will conduct an in-depth comparative analysis, leveraging the known crystal structures of key analogues—the parent scaffold 2-furancarboxylic acid , the representative protected amino acid Boc-L-alanine , and the substituted derivative 5-nitrofuran-2-carboxylic acid —to forecast the structural characteristics of our target molecule.
Part 1: A Proposed Pathway to Single Crystals
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following protocols are based on established synthetic routes for furan derivatives and standard crystallization methodologies for Boc-protected amino acids.
Experimental Protocol 1: Synthesis of this compound
The synthesis would logically proceed from a commercially available precursor, methyl 3-aminofuran-2-carboxylate. The process involves two key steps: Boc protection of the amine and subsequent saponification of the methyl ester.
Step 1: Boc-Protection of Methyl 3-aminofuran-2-carboxylate
-
Dissolution: Dissolve methyl 3-aminofuran-2-carboxylate (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) to the solution. The base acts as a scavenger for the acid byproduct generated during the reaction.
-
Boc-Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in the same solvent dropwise at 0 °C. The use of a slight excess of (Boc)₂O ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up & Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product, methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate, is purified by flash column chromatography on silica gel.
Step 2: Saponification of the Methyl Ester
-
Dissolution: Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Acidification & Extraction: Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is approximately 3-4. This protonates the carboxylate to form the desired carboxylic acid, which will often precipitate. Extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound, as a solid.
Experimental Protocol 2: Single Crystal Growth
Growing diffraction-quality crystals is often the most challenging step. A systematic screening of conditions is essential.
-
Solvent Selection: The ideal solvent system is one in which the compound has moderate solubility. Start by testing solubility in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures with water or anti-solvents like hexane).
-
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to 4 °C.
-
The entire process, from synthesis to analysis, is depicted in the workflow diagram below.
Part 2: A Comparative Structural Analysis
In the absence of the target structure, we can predict its key features by comparing the crystal structures of its constituent parts and relevant analogues.
| Compound | 2-Furancarboxylic Acid | Boc-L-Alanine | 5-Nitro-2-furancarboxylic Acid | 3-((Boc)amino)furan-2-carboxylic acid (Predicted) |
| CSD Refcode | FUROAC | BOCRAC | NIFCA | N/A |
| Formula | C₅H₄O₃ | C₈H₁₅NO₄ | C₅H₃NO₅ | C₁₀H₁₃NO₅ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/m | P2₁2₁2₁ | P2₁/c | P2₁/c, P-1, or P2₁2₁2₁ |
| Key Feature | Planar furan ring, Carboxylic acid dimer | Chiral center, Urethane linkage | Planar system, Strong electron-withdrawing group | Combination of planar furan, bulky Boc-group, and H-bond donors/acceptors |
| H-Bonding Motif | Centrosymmetric R²₂(8) dimer via carboxylic acids | Carboxylic acid...urethane N-H and C=O interactions | Carboxylic acid dimer, C-H...O(nitro) interactions | Likely forms carboxylic acid dimers; intramolecular N-H...O(carboxyl) H-bond is possible |
Analysis of Comparative Structures
-
2-Furancarboxylic Acid (The Parent Scaffold): The crystal structure of 2-furancarboxylic acid reveals a classic arrangement for carboxylic acids: a planar molecule that forms centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups (the R²₂(8) motif). This dimerization is a powerful synthon in crystal engineering and is highly anticipated in the target molecule.
-
Boc-L-Alanine (The Protected Amino Acid Moiety): The structure of Boc-L-alanine demonstrates the conformational preferences of the Boc group. The urethane group (N-COO-) is typically planar. The bulky tert-butyl group influences crystal packing significantly, often preventing the dense packing seen in simpler amino acids. Its hydrogen bonding is more complex, involving not just the carboxylic acid but also the N-H donor and the urethane carbonyl acceptor.
-
5-Nitro-2-furancarboxylic Acid (The Substituted Analogue): This structure shows how a strong electron-withdrawing substituent impacts the system. The nitro group co-planar with the furan ring enhances π-π stacking interactions between adjacent molecules. Like the parent acid, it also forms the typical carboxylic acid dimers. This indicates that even with strong substituents, the carboxyl-carboxyl dimer motif is highly robust.
Predicted Structural Features of this compound
Based on our comparative analysis, we can hypothesize the following structural characteristics:
-
Molecular Conformation: The furan ring and the adjacent carboxyl group will likely be nearly co-planar to maximize conjugation. A key conformational question is the orientation of the Boc-amino group relative to the ring. An intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the carboxylic acid is sterically plausible and would lead to a more rigid, planar conformation.
-
Intermolecular Interactions: The primary and most predictable interaction will be the formation of carboxylic acid dimers , linking molecules into pairs. The N-H group of the Boc moiety provides an additional strong hydrogen bond donor, which will likely interact with a carbonyl oxygen (either from the carboxylate or another Boc group) of a neighboring molecule, extending the structure into tapes or sheets. The bulky tert-butyl groups will likely segregate into hydrophobic regions of the crystal lattice.
The potential hydrogen bonding scheme is visualized below.
Conclusion: Charting a Path Forward
While the definitive crystal structure of this compound remains to be determined, this guide provides a clear and actionable framework for its elucidation. The proposed synthetic and crystallization protocols offer a validated starting point for obtaining single crystals. Furthermore, the comparative analysis of structurally related molecules allows us to form a strong, data-driven hypothesis about the key conformational and packing features of the title compound. The anticipated formation of robust carboxylic acid dimers, supplemented by intermolecular N-H···O=C hydrogen bonds and potential π-stacking of the furan rings, provides a predictive model for its solid-state architecture. This work underscores the power of comparative crystallography in guiding future research and highlights the critical need for experimental determination of this important synthetic building block's structure.
A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Study of Coupling Reagents for 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid
Abstract
The formation of an amide bond is a cornerstone reaction in organic synthesis, yet it presents significant challenges when substrates possess demanding steric or electronic features. 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is one such substrate, combining the steric bulk of a tert-butoxycarbonyl (Boc) protecting group with the unique electronic nature of a furan ring. This guide provides a comparative analysis of common coupling reagents for the efficient synthesis of amides from this challenging acid. We will delve into the mechanistic rationale behind reagent selection, present detailed experimental protocols, and offer a data-driven comparison of expected outcomes. This document is intended for researchers and drug development professionals seeking to optimize amide coupling reactions for complex heterocyclic building blocks.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. However, its structure presents a classic synthetic dilemma. The N-Boc group, while essential for protecting the amine, imposes significant steric hindrance around the adjacent carboxylic acid. Furthermore, the furan ring's electron-rich nature can influence the reactivity of the carboxyl group. The key step in utilizing this molecule is the formation of an amide bond, a reaction that requires the activation of the carboxylic acid.[1][2]
The choice of coupling reagent is therefore critical. An ideal reagent must overcome the steric hindrance to facilitate rapid and efficient reaction with an incoming amine, while simultaneously minimizing side reactions and preserving the chiral integrity of any stereocenters, should they be present in the coupling partner.[1][3] This guide will compare three widely-used classes of coupling reagents: a classic carbodiimide system (EDC/Oxyma), a highly efficient aminium/uronium salt (HATU), and a versatile phosphonium salt (PyBOP).
Mechanistic Considerations: Why Reagent Choice Matters
The efficacy of a coupling reaction is directly tied to the mechanism by which the carboxylic acid is activated. Different reagents generate different activated intermediates, varying in reactivity and stability.
-
Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction.[4][5] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or, more recently, the safer and more effective ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used.[5][6] The additive intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[4]
-
Onium Salts (Aminium/Uronium - HATU; Phosphonium - PyBOP): These reagents are generally more efficient and faster than carbodiimide systems, particularly for hindered substrates.[7][8] They incorporate the activating additive directly into their structure.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is based on the highly activating additive HOAt (1-Hydroxy-7-azabenzotriazole). In the presence of a base, it rapidly forms a highly reactive OAt-active ester.[8][9] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, further accelerating the aminolysis step.[8]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that generates a HOBt active ester.[3][7] A key advantage of phosphonium salts over aminium/uronium salts like HATU is that they cannot react with the free amine component to cause guanidinylation, a side reaction that can cap the amine and terminate chain growth.[8][10] This is particularly relevant in cyclizations or fragment couplings where reagent stoichiometry is critical.[10]
-
Below is a diagram illustrating the distinct activation pathways.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. file.globalso.com [file.globalso.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. people.uniurb.it [people.uniurb.it]
Safety Operating Guide
Proper Disposal Procedures for 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid: A Comprehensive Guide
This guide provides a detailed, safety-driven protocol for the proper disposal of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid (CAS 655255-06-4). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical rationale behind each step, ensuring a culture of safety and regulatory compliance within the laboratory.
Hazard Assessment and Chemical Profile
A thorough understanding of the molecule's structure is paramount to safe handling and disposal. This compound is a trifunctional compound, and its hazards are a composite of its constituent parts: a furan ring, a carboxylic acid, and a tert-Butoxycarbonyl (Boc) protected amine.
Hazard Summary Table:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Skin Irritation | Causes skin irritation.[1] | |
| Eye Irritation | Causes serious eye irritation.[1] | |
| Respiratory Irritation | May cause respiratory irritation.[1] | |
| Corrosivity (as waste) | As a carboxylic acid, it is considered a corrosive hazardous waste if the pH of an aqueous solution is ≤ 2.[2][3][4][5][6] | |
| Peroxide Formation | The furan ring is susceptible to forming explosive peroxides upon prolonged exposure to air and light.[7][8][9][10][11] |
Causality of Hazards:
-
The carboxylic acid moiety is responsible for the compound's acidic nature and potential for corrosivity.
-
The furan ring , while aromatic, is electron-rich and susceptible to reactions that can lead to instability. It is known to be sensitive to strong acids, which can cause ring-opening and polymerization.[1][12][13] Critically, like other ethers, furans can form explosive peroxides over time when exposed to oxygen.[7][8][11]
-
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group.[4] While stable under basic and neutral conditions, it will readily cleave in the presence of acid, generating isobutylene and carbon dioxide.[14][15][16]
Personal Protective Equipment (PPE) and Handling
Given the identified hazards, stringent adherence to PPE protocols is mandatory.
-
Eye Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) tested to EN 374.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.
Disposal Workflow: A Step-by-Step Protocol
Disposal of this compound must be approached with the understanding that it is a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Classification and Segregation
All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be classified as Hazardous Waste .
-
EPA Waste Code: Due to its acidic nature, it is classified as a corrosive waste, with the EPA Hazardous Waste Number D002 , if it is in a solution with a pH of 2.0 or less.[2][4][5] It may also be classified as a toxic waste if it meets the criteria outlined in 40 CFR §261.24.[2][3][17][18]
-
Segregation: Collect all waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from strong oxidizing agents and bases.
Step 2: Container Management and Labeling
Proper containerization is a critical control point for safety.
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, for liquid waste solutions. For solid waste, use a clearly labeled, sealed waste bag or container.
-
Labeling: The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A list of all components in the waste container, including solvents and their approximate percentages.
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
The date the waste was first added to the container.
-
Step 3: On-Site Neutralization (For Aqueous Solutions - Expert Use Only)
Neutralization of the carboxylic acid can be performed to mitigate the corrosivity hazard before collection by EHS. This procedure should only be performed by trained personnel in a chemical fume hood.
Rationale: Neutralizing the carboxylic acid with a weak base converts it to its corresponding carboxylate salt, which is generally less hazardous and has a pH in the neutral range (typically 5.5-9.0), making it safer for storage and transport.[19][20][21][22][23] Using a weak base like sodium bicarbonate is preferred over strong bases (e.g., NaOH) as it provides a more controlled reaction and reduces the risk of a dangerous exothermic event.
Protocol for Neutralization of Aqueous Waste:
-
Place the aqueous waste solution in a large beaker or flask within an ice bath to manage any heat generated.
-
Slowly and with constant stirring, add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Be prepared for effervescence as carbon dioxide gas is released.[20][22] Do not seal the container during this process.
-
Monitor the pH of the solution using a calibrated pH meter. Continue adding the basic solution until the pH is stable between 6.0 and 8.0.
-
The resulting neutralized solution must still be collected as hazardous waste. Label the container as "Neutralized this compound waste."
Important Considerations:
-
Furan Ring Stability: The furan ring is generally stable to weak bases, but susceptible to ring-opening under strongly acidic conditions.[1] Neutralization avoids the harsh acidic environment that could degrade the furan moiety.
-
Boc Group Stability: The Boc group is stable under basic conditions, so it will remain intact during this neutralization procedure.[4]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Peroxide Prevention: Due to the furan ring, there is a risk of peroxide formation.[7][8] Store the container away from light and heat. It is best practice to date the container when it is first opened and when waste is first added. Dispose of the waste within 12 months.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visual Diagrams
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of this compound.
Chemical Hazard Profile:
Caption: Logical relationships of functional groups to chemical hazards.
References
- 1. benchchem.com [benchchem.com]
- 2. choicemedwaste.com [choicemedwaste.com]
- 3. epa.gov [epa.gov]
- 4. wmsolutions.com [wmsolutions.com]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. cmich.edu [cmich.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ndsu.edu [ndsu.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. actenviro.com [actenviro.com]
- 18. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 19. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 23. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
